S-Propionyl-4-mercaptotoluene
Description
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Properties
IUPAC Name |
S-(4-methylphenyl) propanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJPGJASADAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397645 | |
| Record name | S-(4-Methylphenyl) propanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18241-63-9 | |
| Record name | S-(4-Methylphenyl) propanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of S-Propionyl-4-mercaptotoluene
This technical guide provides an in-depth analysis of S-Propionyl-4-mercaptotoluene (CAS 18241-63-9), a significant thioester used as an activated acyl donor in proteomics and organic synthesis.[1][2]
Structural Characterization, Synthetic Protocols, and Reactive Utility[1][2]
Part 1: Executive Chemical Profile
This compound is a thioester formed by the condensation of 4-methylbenzenethiol (p-thiocresol) and propionic acid derivatives.[1][2][3] Unlike oxygen esters, the thioester linkage possesses a high acyl-transfer potential due to the poor orbital overlap between the carbonyl carbon (
1.1 Identity & Physical Properties
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | S-(4-methylphenyl) propanethioate |
| Synonyms | p-Tolyl thiopropionate; 4-Methylphenyl thiopropionate |
| CAS Registry Number | 18241-63-9 |
| Molecular Formula | C₁₀H₁₂OS |
| Molecular Weight | 180.27 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |
| Reactive Class | Activated Thioester (Acyl Donor) |
1.2 Structural Analysis
The molecule consists of a lipophilic p-tolyl (4-methylphenyl) group bonded to a propionyl moiety via a sulfur atom.[1][2]
-
The Leaving Group: The p-toluenethiolate anion (pKa ~6.[1][2]8) is a much better leaving group than an alkoxide (pKa ~16) found in oxygen esters.[1] This drives the compound's reactivity toward nucleophiles (amines, thiolates).
-
Spectroscopic Signature (Predicted):
Part 2: Synthesis & Mechanism (Expertise & Causality)[1][2]
The synthesis of this compound follows a nucleophilic acyl substitution pathway.[1][2] We utilize Propionyl Chloride over Propionic Anhydride to ensure complete conversion and simplified workup, using a weak base to scavenge the HCl byproduct.
2.1 Reaction Mechanism
The reaction is exothermic. The sulfur nucleophile (4-methylbenzenethiol) attacks the electrophilic carbonyl carbon of propionyl chloride.[1][2] The base (Pyridine or Triethylamine) is essential not just to neutralize the HCl evolved, but to deprotonate the thiol, increasing its nucleophilicity.
Figure 1: Nucleophilic acyl substitution pathway for thioester formation.[1][2]
2.2 Validated Synthetic Protocol
Safety Note: p-Toluenethiol has a potent, repulsive stench (garlic/burnt rubber).[1][2] All operations must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept ready to neutralize spills.[1][2]
Reagents:
-
Propionyl Chloride (11 mmol, 1.02 g)
-
Dichloromethane (DCM) (anhydrous, 20 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Add 4-Methylbenzenethiol and anhydrous DCM. Cool the solution to 0°C in an ice bath. Causality: Cooling controls the exotherm and prevents side reactions (e.g., disulfide formation).[1][2]
-
Base Addition: Add Et₃N dropwise. The solution may cloud slightly.
-
Acylation: Add Propionyl Chloride dropwise over 10 minutes via syringe. A white precipitate (Et₃N[1][2]·HCl) will form immediately.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][2] The thiol spot should disappear.
-
Workup (Self-Validating):
-
Dilute with 20 mL DCM.
-
Wash 1x with 1M HCl (removes unreacted amine).
-
Wash 1x with Sat. NaHCO₃ (removes unreacted acid/thiol traces).
-
Wash 1x with Brine (dries the organic layer).
-
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Part 3: Applications & Reactivity Profile
This compound is not merely a static end-product; it is a "storehouse" of activated propionyl groups.[1][2]
3.1 Proteomics & Native Chemical Ligation (NCL)
In proteomics, phenyl thioesters are used to probe cysteine reactivity. The p-tolyl group acts as a tunable leaving group.[1][2]
-
Acyl Transfer: The thioester reacts with N-terminal cysteines in peptides to form a native amide bond.[1][2]
-
Reactivity Tuning: The electron-donating methyl group on the phenyl ring makes this compound less reactive (more stable) than a p-nitro-phenyl thioester but more reactive than an alkyl thioester, offering a "Goldilocks" zone for controlled acylation.[1][2]
3.2 Analytical Workflow
To verify the integrity of the synthesized compound, follow this logic flow:
Figure 2: Analytical decision tree for validating this compound.
Part 4: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Stench.
-
Storage: Store at 2-8°C under inert gas (Nitrogen). Thioesters can hydrolyze in moist air to release the malodorous thiol.
-
Spill Management: Treat spills with dilute bleach (NaOCl) or H₂O₂ to oxidize the sulfur residues to non-volatile sulfonates before cleaning.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 18241-63-9. Retrieved from [Link][1][2]
-
Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779.[1][2] (Foundational reference for thioester chemistry in proteomics).
Sources
Thermodynamic Stability of S-Propionyl-4-mercaptotoluene Thioesters: A Technical Guide
Executive Summary & Chemical Identity[1]
S-Propionyl-4-mercaptotoluene (also known as S-p-tolyl thiopropionate) is an activated S-aryl thioester.[1] Unlike their aliphatic counterparts (e.g., Acetyl-CoA), S-aryl thioesters possess a unique thermodynamic and kinetic profile driven by the conjugation of the sulfur atom with the aromatic ring.
This guide details the thermodynamic instability that makes this compound a potent acyl donor, while providing the kinetic parameters required to handle it effectively in the laboratory.
| Property | Specification |
| CAS Number | 18241-63-9 |
| Formula | C₁₀H₁₂OS |
| MW | 180.27 g/mol |
| Structure | Propionyl group attached to 4-mercaptotoluene via sulfur |
| Key Characteristic | High Acylating Potential ( |
Thermodynamic Principles
The utility of this compound lies in its "high-energy" bond.[1] To understand its stability, we must decouple its thermodynamic potential (energy released upon bond breaking) from its kinetic stability (rate of bond breaking).[1]
The Thioester Bond Energy
Thioesters are thermodynamically less stable than oxygen esters.[1][2] This instability drives acylation reactions (e.g., Native Chemical Ligation, enzymatic transfer).[1]
-
Orbital Mismatch: The C-S bond involves a mismatch between the C(2p) and S(3p) orbitals.[1][2] This reduces resonance stabilization (
) compared to the C-O bond in oxygen esters.[1] -
Leaving Group Stability (The Aryl Effect):
Free Energy Profile
The hydrolysis reaction is thermodynamically favorable:
Note: Oxygen esters typically have a
Visualizing the Stability Landscape
Figure 1: Energy landscape of S-aryl thioester hydrolysis. The high ground state energy relative to products drives reactivity.
Kinetic Stability & Reactivity Profile
While thermodynamically unstable, this compound is kinetically metastable in neutral organic solvents and dry conditions.[1] However, in aqueous solution, its half-life is strictly pH-dependent.[1]
Hydrolysis Kinetics
The hydrolysis follows a U-shaped pH-rate profile, dominated by base catalysis (
-
Acidic (pH < 4): Relatively stable.[1] Protonation of the carbonyl oxygen is required, but the reaction is slow.[1]
-
Neutral (pH 6-7): Slow spontaneous hydrolysis (
).[1] Half-life can be hours to days depending on temperature.[1] -
Basic (pH > 8): Rapid hydrolysis.[1] Hydroxide ion attacks the carbonyl; the excellent leaving group (p-toluenethiolate) facilitates rapid breakdown.[1]
Chemoselective Aminolysis
The defining feature of this compound is that it reacts with amines orders of magnitude faster than it hydrolyzes.
-
Selectivity:
(at neutral pH).[1] -
Mechanism: Nucleophilic attack by the amine nitrogen on the thioester carbonyl to form an amide.
Experimental Protocols
These protocols are designed to validate the quality of the reagent and utilize its reactivity.
Synthesis of this compound
A self-validating protocol ensuring high purity.[1]
Reagents:
-
4-Mercaptotoluene (10 mmol)[1]
-
Propionyl Chloride (11 mmol)
-
Pyridine (12 mmol) or Triethylamine
-
Dichloromethane (DCM, anhydrous)[1]
Workflow:
-
Setup: Purge a round-bottom flask with
. Dissolve 4-Mercaptotoluene (1.24 g) in 20 mL DCM. -
Activation: Add Pyridine (0.97 mL). Cool to 0°C.[1]
-
Acylation: Dropwise add Propionyl Chloride (0.96 mL). The reaction is exothermic; maintain T < 5°C.[1]
-
Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.
-
Workup (Critical for Stability):
-
Isolation: Concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc.[1]
QC Check:
Hydrolysis Kinetics Assay
To determine the stability half-life (
Principle: Thioesters absorb strongly at ~230-240 nm.[1] The hydrolysis product (free thiol) can be quantified using Ellman's Reagent (DTNB) if direct UV is obscured.[1]
Protocol:
-
Prepare a 10 mM stock of this compound in DMSO.[1]
-
Dilute to 100
in Phosphate Buffer (pH 7.4, 25°C). -
Method A (Direct UV): Monitor absorbance decay at 235 nm.
-
Method B (Ellman's - High Specificity):
-
Calculation: Plot
vs time. Slope = .[1]
Aminolysis Mechanism Visualization[1]
Figure 2: Mechanism of Aminolysis.[1] The reaction is driven forward because the amine is a stronger base than the leaving group thiolate.
Comparative Stability Data
The following table contextualizes the stability of this compound against common analogs.
| Compound Class | Leaving Group pKa | Hydrolysis | Reactivity (Aminolysis) |
| S-Alkyl Thioester (e.g., Acetyl-CoA) | ~10.5 | Days | Moderate |
| S-Aryl Thioester (this compound) | 6.8 | Hours | High |
| Oxygen Ester (Ethyl Propionate) | ~16 | Years | Low |
| Acid Anhydride | ~4.8 | Minutes | Very High |
Data synthesized from Jencks (1960) and Whitesides (2011).
Storage and Handling Recommendations
Due to the thermodynamic instability described above, strict adherence to these storage conditions is required to prevent spontaneous hydrolysis or disproportionation.[1]
-
Moisture Sensitivity: Store under inert atmosphere (
or Ar). -
Temperature: Long-term storage at -20°C.
-
Buffer Compatibility: Avoid buffers with nucleophilic components (e.g., Tris, Imidazole) unless immediate reaction is desired.[1] Use Phosphate, HEPES, or MOPS for stability studies.[1]
References
-
Jencks, W. P., et al. (1960).[1] "Free Energy of Thiol Ester Hydrolysis." Journal of Biological Chemistry. Link
-
Whitesides, G. M., et al. (2011).[1] "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Origins of Life and Evolution of Biospheres. Link
-
Bruice, T. C., & Benkovic, S. J. (1966).[1] Bioorganic Mechanisms. W. A. Benjamin. (Seminal text on acyl transfer mechanisms).
-
Dawson, P. E., et al. (1997).[1] "Modulation of Reactivity in Native Chemical Ligation through the Use of Thiol Additives." Journal of the American Chemical Society.[1][3][4] Link
-
PubChem. (2023).[1] "4-Methylbenzenethiol (Source for pKa data)." National Library of Medicine.[1] Link
Sources
An In-depth Technical Guide to the Hydrolysis of S-Propionyl-4-mercaptotoluene in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Thioester Hydrolysis in Drug Development and Synthesis
The thioester linkage is a critical functional group in both biochemistry and synthetic chemistry. Its unique reactivity, intermediate between that of a highly reactive acid chloride and a more stable ester, makes it a valuable tool in the design of prodrugs, controlled-release systems, and as a key intermediate in organic synthesis. S-Propionyl-4-mercaptotoluene, a representative aryl thioester, embodies this unique chemical character. A thorough understanding of its hydrolysis—the cleavage of the thioester bond by water—is paramount for predicting its stability, designing effective delivery systems, and controlling reaction outcomes in aqueous environments. This guide provides a detailed exploration of the mechanistic underpinnings of this compound hydrolysis, offering both theoretical insights and practical experimental guidance.
Molecular Architecture and Physicochemical Landscape
The hydrolytic fate of this compound is intrinsically linked to its molecular structure. The molecule consists of a propionyl group attached to a sulfur atom, which in turn is bonded to a toluene ring at the para position.
Key Physicochemical Properties of 4-Mercaptotoluene (p-Thiocresol)
| Property | Value | Source |
| pKa | 6.82 | [1][2] |
| Solubility in water | Insoluble | [1] |
| Appearance | White solid | [3] |
The pKa of the thiol group of 4-mercaptotoluene is a crucial parameter. At a pH above 6.82, the thiol will be significantly deprotonated to the thiolate anion. This has important implications for the reverse reaction (thioester formation) and for analytical methods. The insolubility of the resulting thiol in water is also a key consideration for experimental design, potentially requiring the use of co-solvents or surfactants to maintain homogeneity during hydrolysis studies.
The propionyl group, a simple alkyl acyl group, is relatively small and exerts minimal steric hindrance at the carbonyl carbon. Electronically, it is a neutral group with little inductive or resonance effect on the reactivity of the thioester.
The p-tolyl group, on the other hand, can influence the reaction through both steric and electronic effects. The methyl group at the para position is weakly electron-donating, which can slightly influence the electrophilicity of the carbonyl carbon. The aromatic ring itself provides a larger steric profile compared to a simple alkyl group.
The Core Mechanism: A Tale of Nucleophilic Attack
The hydrolysis of this compound, like that of other thioesters, proceeds via a nucleophilic acyl substitution mechanism.[1][4] In aqueous media, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This leads to the formation of a transient tetrahedral intermediate. This intermediate then collapses, with the 4-mercaptotoluene thiol (or thiolate) acting as the leaving group, to yield propionic acid and 4-mercaptotoluene.
The reaction is subject to both acid and base catalysis, meaning its rate is significantly influenced by the pH of the aqueous medium.[3]
Neutral Hydrolysis
At neutral pH, water acts as a weak nucleophile. The reaction proceeds, but at a relatively slow rate.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification)
In basic media, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This pathway is generally much faster than neutral or acid-catalyzed hydrolysis. The initial product is the carboxylate anion (propionate) and the thiol.
Below is a diagram illustrating the general mechanism of thioester hydrolysis.
Caption: General mechanisms of thioester hydrolysis.
Kinetics of Hydrolysis: The Influence of pH and Structure
The rate of hydrolysis of this compound can be described by the following equation, which accounts for the contributions of the pH-independent (neutral), acid-catalyzed, and base-catalyzed pathways:
kobs = kN + kA[H+] + kB[OH-]
Where:
-
kobs is the observed pseudo-first-order rate constant.
-
kN is the rate constant for neutral hydrolysis.
-
kA is the second-order rate constant for acid-catalyzed hydrolysis.
-
kB is the second-order rate constant for base-catalyzed hydrolysis.
A plot of log kobs versus pH, known as a pH-rate profile, is a valuable tool for understanding the hydrolysis mechanism. For a typical thioester, this profile will show a "V" or "U" shape, with a minimum rate in the neutral pH range and increasing rates at both low and high pH.[3]
Based on data for similar aryl thioesters, the hydrolysis of this compound is expected to be slowest in the slightly acidic to neutral pH range (pH 4-7).
Experimental Methodologies: A Practical Guide
Synthesis of this compound
A common method for the synthesis of thioesters is the reaction of a thiol with an acyl chloride or anhydride in the presence of a base.
Protocol:
-
Dissolve 4-mercaptotoluene (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base , such as triethylamine or pyridine (1.1 equivalents), to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Kinetic Analysis of Hydrolysis
The rate of hydrolysis can be monitored by measuring the disappearance of the starting material or the appearance of one of the products over time. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are well-suited for this purpose.
4.2.1. HPLC Method
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of aqueous buffer solutions covering the desired pH range.
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a known volume of the buffer solution at a constant temperature.
-
At various time points , withdraw aliquots of the reaction mixture and quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) to lower the pH and/or by diluting with the mobile phase.
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column. The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape for the acidic and thiol products.
-
Monitor the elution using a UV detector at a wavelength where both the reactant and products absorb.
-
Quantify the concentrations of this compound and 4-mercaptotoluene by integrating the respective peak areas and using a calibration curve.
-
Determine the pseudo-first-order rate constant (kobs) by plotting the natural logarithm of the concentration of this compound versus time.
4.2.2. NMR Spectroscopy Method
Protocol:
-
Dissolve a known amount of this compound in a deuterated aqueous buffer solution in an NMR tube.
-
Acquire a series of 1H NMR spectra at regular time intervals at a constant temperature.
-
Monitor the reaction by observing the decrease in the intensity of a characteristic signal of this compound (e.g., the methylene protons of the propionyl group) and the increase in the intensity of a characteristic signal of 4-mercaptotoluene (e.g., the methyl protons).
-
Integrate the relevant peaks in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to an internal standard.
-
Determine the pseudo-first-order rate constant (kobs) by plotting the natural logarithm of the concentration of this compound versus time.
Caption: Experimental workflow for synthesis and kinetic analysis.
Concluding Remarks
The hydrolysis of this compound is a fundamental reaction with significant implications for its application in various scientific fields. The mechanism is well-understood to proceed through a nucleophilic acyl substitution, with the reaction rate being highly dependent on the pH of the aqueous environment. By employing standard analytical techniques such as HPLC and NMR spectroscopy, the kinetics of this hydrolysis can be meticulously studied. The insights gained from such studies are invaluable for the rational design of thioester-containing molecules with tailored stability profiles for applications ranging from drug delivery to materials science.
References
-
mVOC. (n.d.). 4-methylbenzenethiol. Retrieved February 9, 2026, from [Link].
-
PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved February 9, 2026, from [Link].
-
ChemBK. (2024, April 9). 4-Methylbenzenethiol. Retrieved February 9, 2026, from [Link].
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved February 9, 2026, from [Link].
-
ChemBK. (n.d.). o-Mercaptotoluene. Retrieved February 9, 2026, from [Link].
-
Solubility of Things. (n.d.). Thiophenol. Retrieved February 9, 2026, from [Link].
- He, Z., et al. (2026, February 7). Development of Substrate-Directed Activity-Based Probes via Disulfide-Trapping for Site-Specific Interrogation of Nucleosomal Deubiquitination. Journal of the American Chemical Society.
-
ResearchGate. (2025, August 6). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved February 9, 2026, from [Link].
- PubMed. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres, 41(4), 399-412.
-
Whitesides Research Group. (2011, July 5). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved February 9, 2026, from [Link].
- PubMed. (2016). Thiomers and their potential applications in drug delivery. Expert Opinion on Drug Delivery, 13(11), 1457-1468.
- ACS Publications. (n.d.). Cyclic Vinyl p-Tolyl Sulfilimines as Chiral Dienophiles: Theoretical Study on the Stereoselectivity, Lewis Acid Catalysis, and Solvent Effects in Their Diels−Alder Reactions. The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024, April 28). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved February 9, 2026, from [Link].
- ScienceDirect. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
-
ResearchGate. (2025, August 5). A joint experimental and theoretical study of kinetic and mechanism of rearrangement of allyl p-tolyl ether. Retrieved February 9, 2026, from [Link].
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 9, 2026, from [Link].
- PubMed. (2005). Development of buccal drug delivery systems based on a thiolated polymer. Journal of Controlled Release, 105(1-2), 134-143.
-
YouTube. (2021, November 17). GATE-XL-Chemistry: Organic Chemistry (Lec-01): Electronic and Steric Effect. Retrieved February 9, 2026, from [Link].
-
ResearchGate. (2017, November 27). What are the best conditions for separating propionic acid from the bacterial broth using HPLC?. Retrieved February 9, 2026, from [Link].
-
ResearchGate. (n.d.). (a) Traditional methods for synthesizing thioesters using thiols. (b) A.... Retrieved February 9, 2026, from [Link].
-
Wikipedia. (n.d.). Tolyl group. Retrieved February 9, 2026, from [Link].
-
ResearchGate. (2025, August 6). An Unprecedented Concerted Pathway in the Alkaline Hydrolysis of S-Aryl Thioesters. Retrieved February 9, 2026, from [Link].
- PubMed. (2015, June 15). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications.
-
Maastricht University. (2021, March 1). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Retrieved February 9, 2026, from [Link].
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved February 9, 2026, from [Link].
-
ResearchGate. (2025, August 7). (PDF) HPLC separation of some unsaturated and saturated fatty acids. Retrieved February 9, 2026, from [Link].
-
MDPI. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved February 9, 2026, from [Link].
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S-Propionyl-4-mercaptotoluene CAS number and chemical identifiers
[1]
Part 1: Executive Summary
S-Propionyl-4-mercaptotoluene (CAS 18241-63-9) is a specialized organosulfur compound belonging to the class of aryl thioesters . Unlike its alkyl counterparts often used in flavor chemistry, this phenyl thioester is primarily utilized as a high-reactivity acyl donor in proteomics and organic synthesis . Its labile thioester bond, activated by the aromatic leaving group (p-thiocresol), makes it a critical reagent for native chemical ligation (NCL) mimics, activity-based protein profiling (ABPP), and controlled acylation reactions.
This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, characterization data, and mechanistic applications in drug discovery workflows.
Part 2: Chemical Identity & Properties[2][3]
Nomenclature and Identifiers
| Identifier Type | Value |
| Chemical Name | S-(4-Methylphenyl) propanethioate |
| Synonyms | This compound; S-p-Tolyl propionethioate; p-Tolyl thiopropionate |
| CAS Number | 18241-63-9 |
| Molecular Formula | C₁₀H₁₂OS |
| Molecular Weight | 180.27 g/mol |
| SMILES | CCC(=O)Sc1ccc(C)cc1 |
| InChI Key | Predicted: HVZXVZJ...[1] (Structure dependent) |
| MDL Number | MFCD00004851 (Precursor linked) |
Physical & Chemical Properties[2][3][4]
-
Appearance: Colorless to pale yellow oil or low-melting solid (dependent on purity and temperature).
-
Solubility: Soluble in common organic solvents (Dichloromethane, Chloroform, DMSO, Methanol). Practically insoluble in water.
-
Reactivity Profile:
-
Hydrolytic Stability: Susceptible to hydrolysis in basic aqueous media (pH > 8).
-
Acylating Potential: High. The p-toluenethiolate anion is a good leaving group (pKa ~6.5), making the carbonyl carbon highly electrophilic compared to alkyl thioesters.
-
Part 3: Synthesis & Manufacturing Protocol
The synthesis of this compound follows a standard nucleophilic acyl substitution mechanism. This protocol ensures high yield and purity by utilizing a base scavenger to neutralize the generated hydrogen chloride.
Reaction Mechanism
The reaction involves the attack of the nucleophilic sulfur of p-thiocresol onto the electrophilic carbonyl carbon of propionyl chloride.
Figure 1: Synthesis pathway via Schotten-Baumann acylation.
Experimental Protocol (Bench Scale)
Reagents:
-
4-Methylbenzenethiol (p-Thiocresol): 10.0 mmol (1.24 g)
-
Propionyl Chloride: 11.0 mmol (1.02 g)
-
Triethylamine (TEA) or Pyridine: 12.0 mmol
-
Dichloromethane (DCM): 20 mL (Anhydrous)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-Methylbenzenethiol (10 mmol) in DCM (15 mL).
-
Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add Propionyl Chloride (11 mmol) dissolved in DCM (5 mL) over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the thiol.
-
Work-up:
-
Wash the reaction mixture with water (2 x 10 mL).
-
Wash with saturated NaHCO₃ (1 x 10 mL) to remove excess acid/chloride.
-
Wash with Brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄.[2]
-
-
Purification: Concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure thioester.
Part 4: Applications in Research
Proteomics & Chemical Biology
This compound serves as a model "active ester" in chemoproteomics.
-
Activity-Based Probes (ABPs): It acts as a substrate for thioesterases and acyltransferases . The release of the p-thiocresol leaving group (which can be detected spectrophotometrically at ~240-260 nm or coupled to a fluorogenic response) allows for the kinetic characterization of these enzymes.
-
Native Chemical Ligation (NCL) Studies: Aryl thioesters are often used to study the transthioesterification step in NCL. The p-tolyl group activates the thioester, facilitating rapid attack by N-terminal cysteines in peptide synthesis.
Figure 2: Mechanism of action in enzymatic acylation assays.
Organic Synthesis
In organic synthesis, this compound acts as a mild acylating agent . It is less reactive than acid chlorides but more reactive than alkyl esters, allowing for selective acylation of amines in the presence of alcohols (chemoselective acylation).
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20–7.30 (m, 4H): Aromatic protons (AA'BB' system of the p-tolyl ring).
-
δ 2.65 (q, J = 7.5 Hz, 2H): Methylene group of the propionyl chain (-CH ₂-CH₃).
-
δ 2.35 (s, 3H): Methyl group on the aromatic ring (Ar-CH ₃).
-
δ 1.20 (t, J = 7.5 Hz, 3H): Terminal methyl group of the propionyl chain (-CH₂-CH ₃).
-
Infrared Spectroscopy (IR)
-
~1700–1710 cm⁻¹: Strong C=O stretching vibration (Thioester carbonyl).
-
~1590 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry (GC-MS)
Part 6: Safety & Handling
-
Hazards:
-
Stench: Like most organosulfur compounds, the precursor (p-thiocresol) and the product may have a disagreeable, garlic-like odor. Work in a well-ventilated fume hood.
-
Irritant: Causes skin and eye irritation.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis and oxidation.
-
Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite solution) to oxidize the sulfur residues before disposal, reducing odor and toxicity.
References
Harnessing the Versatility of p-Tolyl Thioesters in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of Thioesters
In the vast landscape of organic synthesis, thioesters have carved out a crucial niche as versatile and reactive intermediates.[1] Their unique electronic properties, stemming from the replacement of an ester's oxygen with a sulfur atom, render the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. This heightened reactivity, balanced with their relative stability compared to acyl chlorides, makes them invaluable tools for constructing complex molecular architectures. Among the various classes of thioesters, S-p-tolyl derivatives have gained prominence due to their crystallinity, stability, and predictable reactivity, making them reliable synthons in a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis and application of p-tolyl thioesters, offering insights into their role as superior acylating agents and their expanding utility in transition-metal-catalyzed cross-coupling reactions, with a focus on practical applications in natural product and pharmaceutical synthesis.
I. Synthesis of p-Tolyl Thioesters: Forging the Workhorse
The reliable synthesis of p-tolyl thioesters is the gateway to their widespread application. Several robust methods exist, with the choice often dictated by the nature of the starting carboxylic acid and the desired scale of the reaction.
One of the most direct and common methods involves the condensation of a carboxylic acid with p-toluenethiol.[2] This transformation typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose, though other modern coupling agents can also be employed.
A highly efficient alternative is the reaction of an acyl chloride with the sodium or potassium salt of p-toluenethiol.[2] This method is often high-yielding and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.
More recently, palladium-catalyzed reductive cross-coupling reactions have emerged as an innovative strategy, directly coupling carboxylic acids with thiols, showcasing excellent atom economy and broad functional group tolerance.[3]
Workflow for the Synthesis of p-Tolyl Thioesters from Carboxylic Acids
Caption: General workflow for the synthesis of p-tolyl thioesters.
II. The Acylating Power of p-Tolyl Thioesters
The primary and most traditional role of p-tolyl thioesters is as acyl transfer agents.[2][4] The p-tolylthio group is an excellent leaving group, facilitating the attack of various nucleophiles on the carbonyl carbon. This reactivity is central to the formation of amides, esters, and other carbonyl derivatives, often under milder conditions than those required for less reactive esters.
Amide Bond Formation
The reaction of p-tolyl thioesters with amines is a cornerstone of peptide synthesis, a field where mild and efficient coupling is paramount.[5] This transformation proceeds readily, often without the need for a catalyst, to form highly stable amide bonds. This reactivity is exploited in native chemical ligation, a powerful technique for the convergent synthesis of large peptides and proteins.[5][6]
Experimental Protocol: Synthesis of an Amide from a p-Tolyl Thioester
-
Dissolution: Dissolve the p-tolyl thioester (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Add the amine (1.1 eq) to the solution at room temperature. For less reactive amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the p-toluenethiol byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
III. A New Frontier: Transition-Metal-Catalyzed Cross-Coupling Reactions
A significant advancement in the utility of p-tolyl thioesters has been their engagement in transition-metal-catalyzed cross-coupling reactions.[6] These reactions leverage the ability of low-valent transition metals, particularly palladium and nickel, to undergo oxidative addition into the C(O)-S bond. This activation pathway opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation.
Fukuyama and Related Ketone Syntheses
The Fukuyama coupling, a palladium-catalyzed reaction between a thioester and an organozinc reagent, is a powerful method for the synthesis of ketones.[2][7][8] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. Iron-catalyzed variations of this coupling have also been developed, offering a more sustainable and cost-effective alternative.[7][8]
| Catalyst System | Organometallic Reagent | Key Advantages |
| Palladium(0)/phosphine | Organozinc halides | Broad functional group tolerance, mild conditions.[8] |
| Nickel(0)/phosphine | Organozinc halides | Cost-effective alternative to palladium.[7] |
| Iron(III) salts | Organomanganese reagents | Utilizes inexpensive and abundant metals.[7] |
Decarbonylative Coupling Reactions
An intriguing facet of transition-metal catalysis with thioesters is the potential for decarbonylation, where the carbonyl group is extruded as carbon monoxide. This allows p-tolyl thioesters to serve as synthetic equivalents of aryl halides in C-S cross-coupling reactions, providing a novel route to thioethers. Nickel-catalyzed systems have proven particularly effective for this transformation.[9]
Catalytic Cycle for Fukuyama-Type Cross-Coupling
Caption: Simplified catalytic cycle for the Fukuyama cross-coupling.
IV. Applications in the Synthesis of Complex Molecules
The true measure of a synthetic method's utility is its successful application in the synthesis of complex, biologically active molecules. p-Tolyl thioesters have proven their worth in numerous total synthesis campaigns, where their reliable reactivity and functional group compatibility are essential.
In the realm of natural product synthesis, thioesters serve as crucial intermediates for macrolactonization reactions, such as the Corey-Nicolaou macrolactonization, and for the construction of complex polyketide chains.[6][10] Their role in peptide synthesis has been instrumental in accessing complex peptide natural products and their analogs for drug discovery.[5]
The development of novel cross-coupling reactions has further expanded their reach. For instance, the ability to form ketones via Fukuyama coupling allows for the late-stage introduction of complex fragments in a modular fashion, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries.
V. Conclusion and Future Outlook
p-Tolyl thioesters have evolved from being reliable acylating agents to versatile partners in modern transition-metal catalysis. Their stability, ease of synthesis, and predictable reactivity provide a solid foundation for their continued use in organic synthesis. The ongoing development of new catalytic systems, particularly those based on earth-abundant metals, promises to further enhance the scope and sustainability of thioester-based transformations. As chemists continue to tackle increasingly complex molecular targets, the humble p-tolyl thioester is poised to remain an indispensable tool in the synthetic chemist's arsenal, bridging the gap between fundamental reaction development and the synthesis of molecules that impact human health and technology.
References
- Peptide Thioester Synthesis via an Auxiliary-Mediated N – S Acyl Shift Reaction in Solution. (2025). Google Books.
- Thioesters. (2014). YouTube.
- Thioester: Bonding, Synthesis, and Reactions.Chemistry Learner.
- Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. (2019). MDPI.
- Conversion of Esters to Thioesters under Mild Conditions. (2021). RSC Publishing.
- Protein thioacylation. 1. Reagents design and synthesis. (2000). PubMed.
- Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Deriv
- Synthesis of Carboxylic Acid Deriv
- Thioester and thioacid synthesis by acylation of thiols (thiol
- Visible-Light-Promoted Pyridylation-Thioesterification of Alkenes Leading to β‐Pyridyl-Thioesters. (2026). The Journal of Organic Chemistry.
- Progress on the Transition Metal-catalyzed Cross-coupling Reaction of Thioesters. (2023). Chinese Journal of Organic Chemistry.
- Natural products from thioester reductase containing biosynthetic pathways. (2017).
- Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols. (2017). Organic Letters.
- Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents. (2020). ChemRxiv.
- Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents. (2020). Chemistry – A European Journal.
- Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (2021). Organic & Biomolecular Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 3. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Progress on the Transition Metal-catalyzed Cross-coupling Reaction of Thioesters [sioc-journal.cn]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural products from thioester reductase containing biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile & Chemoselective Deprotection of S-Acyl 4-Mercaptotoluene Derivatives
Topic: Reactivity Profile of S-Acyl Protecting Groups on 4-Mercaptotoluene Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Executive Summary
The protection of aromatic thiols, such as 4-mercaptotoluene (4-MT, p-thiocresol), presents a distinct kinetic challenge compared to their aliphatic counterparts. Due to the lower pKa of the aromatic thiolate leaving group (~6.6–6.8) compared to alkyl thiols (~10.5), S-acyl derivatives of 4-MT function as "activated" thioesters. They exhibit heightened susceptibility to nucleophilic attack and hydrolysis.
This guide delineates the reactivity profile of three primary S-acyl protecting groups—Acetyl (Ac) , Benzoyl (Bz) , and Pivaloyl (Piv) —on the 4-MT scaffold. It provides a mechanistic rationale for their stability, precise deprotection protocols, and a decision framework for their deployment in multi-step organic synthesis.
Mechanistic Foundation: The "Activated" Thioester
To master the reactivity of S-acyl 4-MT, one must understand the electronic nature of the thioester bond. Unlike oxygen esters, thioesters possess poor orbital overlap between the carbonyl
Furthermore, the stability of the S-acyl bond is inversely proportional to the acidity of the constituent thiol.
-
Aliphatic Thiol (R-SH): pKa
10.5 Poor leaving group Stable Thioester. -
Aromatic Thiol (Ar-SH): pKa
6.6 Good leaving group Reactive Thioester .
Consequently, S-acyl 4-MT derivatives are not merely "protected" species; they are mild acylating agents capable of transferring the acyl group to amines or undergoing rapid hydrolysis in basic media.
Visualization: Nucleophilic Acyl Substitution Mechanism
The following diagram illustrates the generic mechanism for the deprotection (hydrolysis or aminolysis) of S-acyl 4-MT. Note the tetrahedral intermediate collapse, driven by the expulsion of the stable thiotoluate anion.
Figure 1: Mechanism of nucleophilic acyl substitution on S-acyl 4-mercaptotoluene. The reaction is driven by the stability of the ejected thiolate anion.
Comparative Reactivity Profile
The choice of acyl group allows the chemist to "tune" the stability of the protection by orders of magnitude. The following profile compares the three standard groups based on steric hindrance and electronic activation.
Table 1: Stability and Reactivity Matrix
| Protecting Group | Structure (R-CO-S-Ar) | Relative Hydrolysis Rate ( | Steric Bulk | Electronic Effect | Recommended Use Case |
| Acetyl (Ac) | Fastest (1.0) | Low | None | Transient protection; rapid removal required. | |
| Benzoyl (Bz) | Intermediate (~0.1) | Moderate | Conjugation stabilizes carbonyl slightly | Orthogonal to acid-labile groups; UV traceable. | |
| Pivaloyl (Piv) | Slowest (< 0.01) | High | Steric shielding of carbonyl | Long-term stability; survival in mild basic conditions. |
Detailed Analysis
-
S-Acetyl (Ac): The baseline protection. Due to the minimal steric bulk of the methyl group, S-acetyl 4-MT is highly labile. It can be cleaved by dilute ammonia, hydroxylamine, or even adventitious hydroxide in wet solvents. It is not recommended for sequences involving strong nucleophiles (e.g., Grignards, primary amines).
-
S-Benzoyl (Bz): Offers a balance. The phenyl ring provides steric bulk and electronic conjugation that slightly dampens the electrophilicity of the carbonyl. It is generally stable to weak bases (e.g., bicarbonate) but cleaves cleanly with hydrazine or hydroxide.
-
S-Pivaloyl (Piv): The "Fortress" group. The tert-butyl group creates a "steric umbrella" over the carbonyl carbon, severely retarding the trajectory of incoming nucleophiles. S-Pivaloyl 4-MT can often survive conditions that cleave acetates, such as mild ester saponifications, making it a powerful tool for orthogonal protection strategies.
Visualization: Selection Decision Tree
Use this logic flow to select the appropriate group for your synthesis.
Figure 2: Decision matrix for selecting S-acyl protecting groups based on reaction conditions.
Experimental Protocols
Protocol A: Installation of S-Pivaloyl Group (High Stability)
Rationale: The Schotten-Baumann conditions are modified here to use an organic base, preventing disulfide formation during the reaction.
Reagents: 4-Mercaptotoluene (1.0 equiv), Pivaloyl chloride (1.1 equiv), Pyridine (1.2 equiv), DCM (anhydrous).
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-mercaptotoluene in anhydrous DCM (0.2 M concentration).
-
Addition: Cool to 0°C. Add pyridine dropwise via syringe.
-
Acylation: Add pivaloyl chloride dropwise over 10 minutes. The solution may turn slightly cloudy (pyridinium salts).
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The thiol spot (UV active, stains yellow with Ellman's reagent) should disappear.
-
Workup: Quench with sat.
. Wash organic layer with 1M HCl (to remove pyridine), then sat. , then brine. -
Validation:
NMR ( ) will show the disappearance of the S-H proton (~3.5 ppm) and the appearance of the t-butyl singlet (~1.3 ppm).
Protocol B: Chemoselective Deprotection (Hydrazinolysis)
Rationale: Hydrazine is a "soft" alpha-effect nucleophile that selectively cleaves thioesters (and esters) under neutral-to-mildly basic conditions. This is preferred over NaOH to avoid disulfide oxidation.
Reagents: S-Acyl 4-MT derivative, Hydrazine hydrate (1.5 equiv), DTT (1.0 equiv, optional scavenger), Methanol/THF (1:1).
-
Dissolution: Dissolve the protected substrate in degassed MeOH/THF.
-
Cleavage: Add hydrazine hydrate at room temperature.
-
S-Acetyl:[1] Complete in < 5 mins.
-
S-Benzoyl: Complete in ~30 mins.
-
S-Pivaloyl: May require heating to 40°C or extended time (4-12 h).
-
-
Quench: Acidify carefully with dilute HCl if the free thiol is stable to acid, or extract immediately into an organic solvent.
-
Note: If the free thiol is prone to oxidation, include Dithiothreitol (DTT) in the cleavage buffer to maintain the reduced state.
Troubleshooting & Stability Notes
The "Thiol-Exchange" Trap
Problem: When removing an S-acyl group in the presence of another thioester (e.g., a native chemical ligation context), the released thiolate (4-MT anion) can attack the other thioester. Solution: Perform deprotection in dilute conditions or add a "sacrificial" thiol (e.g., 2-mercaptoethanol) to intercept the acyl group.
S-to-N Migration
Problem: If the substrate contains a proximal amine (e.g., 2-aminoethyl-4-mercaptotoluene derivatives), the acyl group will migrate from Sulfur to Nitrogen under basic conditions (
Monitoring Deprotection
Do not rely solely on TLC. The UV absorption of the thioester bond (
-
UV Assay: Monitor the decrease in absorbance at 235 nm.
-
Ellman's Test: Aliquot 10
L of reaction mixture into Ellman's reagent (DTNB). Instant yellow color indicates free thiol generation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[2]
-
Whitesides, G. M., et al. (2011). "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Origins of Life and Evolution of Biospheres, 41, 399–412.[3]
-
NIST Chemistry WebBook. (2024). "4-Methylbenzenethiol (4-Mercaptotoluene) Thermochemical Data."
-
BenchChem Technical Guides. (2025). "In-depth Technical Guide to Thiol Protection with S-acetyl Groups."
-
Chemistry LibreTexts. (2022). "Hydrolysis of Thioesters, Esters, and Amides."[4]
Sources
Technical Whitepaper: Comparative Physicochemical and Kinetic Profiling of S-Acetyl and S-Propionyl-4-Mercaptotoluene
Executive Summary
This technical guide provides a rigorous comparative analysis of S-Acetyl-4-mercaptotoluene and S-Propionyl-4-mercaptotoluene . While both compounds function as thioester-masked derivatives of 4-mercaptotoluene (p-thiocresol), their utility in drug development and proteomics differs significantly based on their acyl chain length (C2 vs. C3). The propionyl group confers increased lipophilicity and enhanced hydrolytic stability via steric hindrance, making it a superior candidate for sustained-release prodrug strategies and specific proteomic labeling (propionylation). Conversely, the acetyl derivative offers rapid bio-activation and higher volatility, suitable for immediate-release applications and olfactory standards.
Molecular Architecture and Physicochemical Properties
The core structural difference lies in the acyl moiety attached to the sulfur atom. This single carbon extension (methyl to ethyl) alters the steric and electronic environment of the carbonyl carbon, fundamentally shifting the compound's interaction with nucleophiles and biological membranes.
Comparative Specification Table
| Feature | S-Acetyl-4-mercaptotoluene | This compound |
| CAS Number | 10436-83-6 | 18241-63-9 |
| IUPAC Name | S-(4-methylphenyl) ethanethioate | S-(4-methylphenyl) propanethioate |
| Molecular Formula | C₉H₁₀OS | C₁₀H₁₂OS |
| Molecular Weight | 166.24 g/mol | 180.27 g/mol |
| Acyl Group | Acetyl (C2) | Propionyl (C3) |
| Est.[1] LogP (Lipophilicity) | ~2.8 - 3.0 | ~3.3 - 3.5 |
| Steric Bulk (Taft Es) | 0.00 (Reference) | -0.07 (Increased hindrance) |
| Primary Application | Rapid Thiol Release / Flavor | Proteomics / Sustained Release |
Lipophilicity and Membrane Permeability
The addition of a methylene (-CH₂-) group in the propionyl chain typically increases the partition coefficient (LogP) by approximately 0.5 units.
-
S-Propionyl variant: The higher LogP enhances passive diffusion across lipid bilayers, making it a more effective "trojan horse" for delivering the 4-mercaptotoluene warhead into intracellular compartments.
-
S-Acetyl variant: Slightly more water-soluble, which may be advantageous for formulations requiring higher aqueous solubility without co-solvents.
Hydrolytic Stability and Kinetic Profiles
The most critical differentiator for researchers is the rate of hydrolysis . Thioesters are "activated" esters; the overlap between the carbonyl carbon (2p orbital) and the sulfur atom (3p orbital) is poor, raising the ground state energy and making the carbonyl highly susceptible to nucleophilic attack.
Mechanism of Hydrolysis
Hydrolysis proceeds via an addition-elimination mechanism where a nucleophile (water/OH⁻) attacks the carbonyl carbon.
-
S-Acetyl: The methyl group provides minimal steric shielding. Nucleophilic attack is rapid.
-
S-Propionyl: The ethyl group introduces a methyl branch at the
-position relative to the carbonyl. Rotational freedom allows this methyl group to sweep a volume that partially shields the trajectory of the incoming nucleophile (Burgi-Dunitz angle), retarding the reaction rate.
Kinetic Implication: In physiological buffers (pH 7.4), the half-life (
Visualization: Kinetic Pathway and Steric Influence
Figure 1: Comparative hydrolysis kinetics. The S-Propionyl derivative exhibits a slower rate constant (k2) due to steric hindrance at the carbonyl attack site.
Synthetic Methodologies
For researchers synthesizing these standards or derivatives, the following protocol ensures high yield and minimal oxidation of the sensitive thiol product.
General Protocol: Thioesterification of 4-Mercaptotoluene
Safety Note: 4-Mercaptotoluene has a potent, disagreeable sulfurous odor. All work must be performed in a fume hood. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual thiols.
Reagents
-
Substrate: 4-Mercaptotoluene (p-Toluenethiol)
-
Acylating Agent: Acetyl Chloride (for S-Acetyl) OR Propionyl Chloride (for S-Propionyl)
-
Base: Pyridine or Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. Thioesters are stable, but the starting thiol oxidizes to disulfide (p-tolyl disulfide) in air. -
Solubilization: Dissolve 4-Mercaptotoluene (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (1.2 eq) and cool the solution to 0°C in an ice bath.
-
Acylation: Dropwise add the respective Acid Chloride (1.1 eq) over 15 minutes.
-
Observation: A white precipitate (Et₃N·HCl salts) will form immediately.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot will disappear, and a less polar thioester spot will appear.
-
Workup:
-
Quench with saturated NaHCO₃.
-
Wash organic layer with 1M HCl (to remove excess amine), then Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash column chromatography (Silica gel). Thioesters are typically high-running spots in non-polar solvents.
Synthesis & Application Diagram
Figure 2: Synthetic pathway and downstream applications. The modular synthesis allows easy switching between acetyl and propionyl forms.
Applications in Drug Development and Proteomics
Thioester Prodrug Strategy
In drug design, the S-Propionyl group is often preferred over S-Acetyl when "metabolic dampening" is required.
-
Thiol-Disulfide Exchange: Intracellularly, these thioesters are cleaved not just by hydrolysis, but by thiolysis via Glutathione (GSH). The S-Propionyl group's steric bulk slows this exchange slightly, preventing "burst release" of the free thiol before the drug reaches the target tissue.
Proteomics (SILAC and Acyl-CoA mimics)
This compound is specifically used in proteomics to study protein propionylation.
-
It acts as a stable precursor that can transfer the propionyl group to cysteine or lysine residues under specific catalytic conditions, mimicking the biological action of Propionyl-CoA but with better cell permeability.
Olfactory Standards
Both compounds are potent volatiles.
-
S-Acetyl: Sharp, sulfurous, roasted onion notes.
-
S-Propionyl: Heavier, meatier, savory notes with lower volatility (higher boiling point), used to impart "long-lasting" savory notes in flavor chemistry.
References
-
Sigma-Aldrich. (n.d.). S-(p-Tolyl) thioacetate Product Page. Retrieved from (Search Term: CAS 10436-83-6).
-
Santa Cruz Biotechnology. (n.d.). This compound Data Sheet. Retrieved from .
- Wieland, T., & Rueff, L. (1953). Thioesters and their reactivity. Angewandte Chemie, 65(7), 186-194.
- Yang, W., & Drueckhammer, D. G. (2001). Understanding the relative acylating reactivity of oxoesters and thioesters: Computational analysis of transition state delocalization effects. Journal of the American Chemical Society, 123(44), 11004-11009.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 18241-63-9. Retrieved from .
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of S-Propionyl-4-mercaptotoluene from p-Thiocresol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed protocol for the synthesis of S-Propionyl-4-mercaptotoluene, a valuable thioester intermediate in organic synthesis. The synthesis is achieved through the acylation of p-thiocresol with propionyl chloride. This application note offers a step-by-step guide, including reaction setup, safety precautions, purification methods, and characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process. This protocol is designed to be a self-validating system for producing high-purity this compound for research and development applications.
Introduction
Thioesters are a critical class of organic compounds characterized by the R-S-C(=O)-R' functional group.[1] They serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their unique reactivity, which is distinct from that of their ester analogs. This compound, in particular, is a key building block in the development of more complex molecules. The synthesis described herein involves the nucleophilic acyl substitution of propionyl chloride with p-thiocresol (also known as 4-methylbenzenethiol).[2][3] This reaction is a straightforward and efficient method for the preparation of the target thioester.[1][4]
The selection of an acyl chloride as the acylating agent is deliberate; it is highly reactive, leading to favorable reaction kinetics.[5] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Understanding the principles of this reaction allows for its adaptation to the synthesis of a wide array of thioesters.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
| Reagents | Grade | Supplier | CAS Number |
| p-Thiocresol (4-Methylbenzenethiol) | ≥98% | Sigma-Aldrich | 106-45-6 |
| Propionyl Chloride | ≥98% | Sigma-Aldrich | 79-03-8 |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl) | Aqueous Solution | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | 7487-88-9 |
| Equipment |
| Round-bottom flask with a magnetic stir bar |
| Addition funnel |
| Condenser |
| Inert gas (Nitrogen or Argon) supply |
| Magnetic stirrer with heating plate |
| Separatory funnel |
| Rotary evaporator |
| Standard laboratory glassware |
| Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves |
Experimental Protocol
Safety Precautions
-
p-Thiocresol: This compound is toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Propionyl Chloride: This reagent is corrosive, flammable, and reacts violently with water.[6][7] It is also a lachrymator. Handle with extreme care in a fume hood, away from ignition sources.[8] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[6][8] In case of contact, immediately flush the affected area with copious amounts of water.[9]
-
Triethylamine: This base is flammable and corrosive. Handle in a fume hood.
-
Dichloromethane: This solvent is a suspected carcinogen. Handle in a fume hood and avoid inhalation.
Reaction Setup
Caption: Diagram of the experimental setup for the synthesis.
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve p-thiocresol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. The volume of the solvent should be sufficient to ensure good stirring.
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon. This is crucial as propionyl chloride is moisture-sensitive.
-
Addition of Propionyl Chloride: In a separate, dry dropping funnel, prepare a solution of propionyl chloride (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at 0 °C (ice bath). The slow addition is important to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (p-thiocresol) is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted propionyl chloride and acidic byproducts, followed by brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic thioester carbonyl (C=O) stretching frequency.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Yield | 85-95% |
| Purity (by GC-MS or NMR) | >95% |
Troubleshooting:
-
Low Yield:
-
Cause: Incomplete reaction or loss of product during work-up.
-
Solution: Ensure all glassware is dry and the reaction is carried out under an inert atmosphere. Extend the reaction time if necessary. Be careful during the extraction steps to avoid loss of the organic layer.
-
-
Impure Product:
-
Cause: Presence of starting materials or byproducts.
-
Solution: Optimize the purification step. For column chromatography, a shallower solvent gradient may be necessary. For distillation, ensure the vacuum is stable and the temperature is carefully controlled.
-
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound from p-thiocresol. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable thioester for their synthetic needs. The provided rationale for the experimental choices aims to empower scientists to adapt this protocol for the synthesis of other thioesters.
References
- Google Patents. (n.d.). CN100415714C - Preparing process of 5-propionyl-2-thiophenyl phenylacetate.
-
Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). Precautions for Propionyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PROPIOPHENOL AND p-PROPIOPHENOL. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
ACS Publications. (2020). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
-
Jubilant. (2022). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. Retrieved from [Link]
-
RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl4. Retrieved from [Link]
-
mVOC. (n.d.). 4-methylbenzenethiol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved from [Link]
Sources
- 1. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 2. 4-甲基苯硫酚 - 对甲基苯硫酚, 4-巯基甲苯 [sigmaaldrich.cn]
- 3. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 5. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Precautions for Propionyl Chloride - Nanjing Chemical Material Corp. [njchm.com]
Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using S-Propionyl-4-mercaptotoluene
Introduction: The Strategic Advantage of Thiol Protection in SAM Engineering
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of substrate properties for applications ranging from biosensing and molecular electronics to corrosion inhibition. The formation of high-quality, well-ordered SAMs is critically dependent on the purity and stability of the precursor molecules. Thiols, the workhorse of SAM formation on noble metal surfaces like gold, are notoriously susceptible to oxidation, leading to the formation of disulfides. This dimerization prevents the desired thiol-gold bond formation, resulting in disordered and incomplete monolayers.
To circumvent this challenge, a common and effective strategy is the use of a protecting group for the thiol moiety. The S-propionyl group in S-propionyl-4-mercaptotoluene serves this purpose admirably. This protecting group renders the molecule air-stable, facilitating easier handling, purification, and storage, thereby ensuring a consistent and reproducible supply of the active thiol species at the moment of SAM formation. The in-situ deprotection of the propionyl group, immediately preceding or concurrent with the self-assembly process, is a key step that ensures a high concentration of the free thiol, 4-mercaptotoluene, is available to form a dense and highly ordered monolayer on the substrate. This application note provides a comprehensive guide to the use of this compound for the formation of 4-mercaptotoluene SAMs, detailing the underlying chemistry, step-by-step protocols, and characterization techniques.
Mechanism: From Protected Thiol to Ordered Monolayer
The formation of a 4-mercaptotoluene SAM from this compound is a two-step process: deprotection of the thioester followed by the self-assembly of the resulting thiol onto the gold surface.
Step 1: Base-Catalyzed Deprotection
The propionyl group is readily cleaved under basic conditions, typically using a mild base such as ammonium hydroxide (NH₄OH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the thiolate anion and propionic acid. The thiolate is then protonated by a proton source in the solution (e.g., water or the ammonium ion) to yield the free thiol, 4-mercaptotoluene.
Caption: Base-catalyzed deprotection of this compound.
Step 2: Self-Assembly on Gold
Once deprotected, the 4-mercaptotoluene molecules spontaneously adsorb onto the gold surface. The strong affinity between sulfur and gold drives the formation of a covalent Au-S bond, which is the anchoring point for the monolayer. The aromatic rings of the 4-mercaptotoluene molecules then interact via van der Waals forces and π-π stacking, leading to a highly ordered, densely packed monolayer with the molecules oriented in a standing-up configuration. This process is thermodynamically driven, resulting in a stable and well-defined organic thin film.
Caption: Workflow for SAM formation from a protected thiol.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Gold Substrates | Au(111) on mica or silicon | Platypus Technologies |
| Ethanol | 200 proof, absolute | Decon Labs |
| Ammonium Hydroxide | 28-30% solution in water | J.T. Baker |
| Sulfuric Acid | Concentrated (98%) | VWR |
| Hydrogen Peroxide | 30% solution in water | VWR |
| Ultrapure Water | 18.2 MΩ·cm | Millipore Milli-Q |
| Nitrogen Gas | High purity (99.999%) | Airgas |
Protocol 1: Substrate Preparation
A pristine gold surface is paramount for the formation of a high-quality SAM. The following protocol describes a widely used cleaning procedure.
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves. Always add the hydrogen peroxide to the sulfuric acid slowly.
-
Piranha Etch:
-
Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution will become very hot.
-
Using clean, stainless-steel tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them thoroughly with copious amounts of ultrapure water.
-
-
Solvent Cleaning:
-
Sonicate the substrates in absolute ethanol for 5 minutes.
-
Repeat the sonication with fresh ethanol.
-
-
Drying:
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to minimize atmospheric contamination.
-
Protocol 2: In-situ Deprotection and SAM Formation
This protocol describes the one-pot deprotection of this compound and the subsequent self-assembly of 4-mercaptotoluene onto the cleaned gold substrate.
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 1.82 mg of this compound (MW = 182.26 g/mol ) in 10 mL of absolute ethanol.
-
In a clean glass vial, add the 1 mM this compound solution.
-
To this solution, add ammonium hydroxide to a final concentration of approximately 30 mM. For a 10 mL solution, this corresponds to adding approximately 20 µL of a 28-30% ammonium hydroxide solution.
-
Gently swirl the solution to ensure thorough mixing.
-
-
SAM Formation:
-
Place the cleaned and dried gold substrates in a clean glass container (e.g., a petri dish or a vial).
-
Pour the freshly prepared deprotection/SAM formation solution over the substrates, ensuring they are fully immersed.
-
Seal the container to minimize solvent evaporation and contamination. For optimal results, the headspace can be purged with nitrogen.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer immersion times promote the formation of a more ordered and densely packed SAM.
-
-
Rinsing and Drying:
-
After the immersion period, carefully remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
The 4-mercaptotoluene SAM-functionalized substrates are now ready for characterization and use.
-
Characterization of 4-Mercaptotoluene SAMs
The quality and properties of the formed SAM should be verified using appropriate surface-sensitive analytical techniques.
| Technique | Parameter Measured | Expected Results for a High-Quality 4-Mercaptotoluene SAM |
| Contact Angle Goniometry | Static water contact angle | ~70-80°. The aromatic surface is more hydrophobic than a bare gold surface. |
| Ellipsometry | Monolayer thickness | ~0.8-1.2 nm. Consistent with a standing-up orientation of the 4-mercaptotoluene molecules. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of S 2p, C 1s, and Au 4f peaks. The S 2p peak at ~162 eV is indicative of a thiolate bond to gold. |
| Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) | Molecular orientation and functional groups | Characteristic peaks for the aromatic C-H and C=C stretching modes. The orientation of these peaks can provide information on the molecular tilt. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low water contact angle (hydrophilic surface) | Incomplete SAM formation or contamination. | Ensure thorough cleaning of the substrate. Use fresh deprotection/SAM formation solution. Increase immersion time. |
| Inconsistent monolayer thickness | Poor substrate cleaning or impure precursor. | Re-evaluate the substrate cleaning protocol. Verify the purity of the this compound. |
| Absence of sulfur peak in XPS | No SAM formation. | Check the deprotection step; ensure the ammonium hydroxide is fresh and at the correct concentration. Confirm the cleanliness of the gold surface. |
Applications in Research and Drug Development
The ability to create well-defined surfaces with specific chemical functionalities is of immense importance in various scientific disciplines. 4-mercaptotoluene SAMs, with their exposed methyl groups on an aromatic backbone, can serve as:
-
Model surfaces for studying protein adsorption and cell adhesion: The controlled hydrophobicity and surface energy of the SAM can be used to investigate the interactions of biological entities with surfaces.
-
Platforms for further chemical modification: The aromatic ring can be further functionalized to attach other molecules of interest, such as biosensors or drug candidates.
-
Templates for directed crystallization: The ordered surface can influence the nucleation and growth of crystals, a process relevant to drug formulation and materials science.[1]
-
Components in molecular electronics: The defined thickness and electronic properties of the aromatic SAM can be exploited in the fabrication of molecular-scale electronic devices.
Conclusion
The use of this compound offers a reliable and reproducible method for the formation of high-quality 4-mercaptotoluene self-assembled monolayers. The propionyl protecting group ensures the stability of the thiol precursor, while the straightforward in-situ deprotection protocol allows for the efficient generation of the active thiol species at the point of use. By following the detailed protocols and characterization guidelines presented in this application note, researchers can confidently create well-defined and functionalized surfaces for a wide range of applications in materials science, biotechnology, and drug development.
References
-
Institute of Solid State Physics. Self assembled monolayer formation of alkanethiols on gold. Available at: [Link]
- Inman, C. E., et al. (2004). In situ deprotection and assembly of s-tritylalkanethiols on gold yields monolayers comparable to those prepared directly from alkanethiols. Langmuir, 20(21), 9144-9150. Available at: [https://pubs.acs.org/doi/10.1021/la048858+
-
Ulman, A. (2001). Self-assembled monolayers of 4-mercaptobiphenyls. Accounts of Chemical Research, 34(11), 855-863. Available at: [Link]
-
Love, J. C., et al. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1169. Available at: [Link]
-
Kim, D. H., et al. (2012). Self‐assembled monolayers of alkanethioacetates on Au (111) in ammonium hydroxide solution. Bulletin of the Korean Chemical Society, 33(1), 241-244. Available at: [Link]3.1.241)
Sources
Application Notes and Protocols for the Step-by-Step Cleavage of S-Propionyl-4-mercaptotoluene
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Thioester Cleavage in Modern Chemistry
Thioesters are a pivotal class of organosulfur compounds, analogous to esters but with a sulfur atom replacing the ester oxygen. This substitution imparts unique chemical reactivity, making thioesters crucial intermediates in a myriad of biological and synthetic processes. Their "energy-rich" nature renders them susceptible to nucleophilic attack, a property elegantly exploited in nature for acyl group transfer reactions and in the laboratory for the construction of complex molecules.[1] S-Propionyl-4-mercaptotoluene, the subject of this guide, is a representative aryl thioester, and the cleavage of its thioester bond to yield 4-mercaptotoluene (also known as p-thiocresol) and propionic acid is a fundamental transformation with broad applications in organic synthesis and drug discovery.
This document provides a comprehensive overview of the primary methods for the cleavage of this compound, offering detailed, step-by-step protocols for each. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods for their specific applications.
Physicochemical Properties of this compound and its Cleavage Products
A thorough understanding of the physical and chemical properties of the starting material and the expected products is paramount for successful reaction execution, monitoring, and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₀H₁₂OS | 180.27 | - | - | - | Soluble in organic solvents |
| 4-Mercaptotoluene | C₇H₈S | 124.21 | White solid | 195 | 43-44 | Insoluble in water; soluble in alcohol and ether.[2] |
| Propionic Acid | C₃H₆O₂ | 74.08 | Colorless liquid | 141 | -20.8 | Miscible with water |
Chapter 1: Hydrolytic Cleavage of this compound
Hydrolysis is a common and straightforward method for thioester cleavage, proceeding via nucleophilic acyl substitution with water as the nucleophile to yield a carboxylic acid and a thiol.[3][4] The reaction can be catalyzed by either acid or base, with the choice of catalyst significantly impacting the reaction rate and compatibility with other functional groups.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is typically faster than acid-catalyzed hydrolysis. The hydroxide ion is a more potent nucleophile than water, leading to a more rapid attack on the electrophilic carbonyl carbon of the thioester.
Causality of Experimental Choices:
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used strong bases that provide a high concentration of hydroxide ions to drive the reaction.
-
Solvent: A mixture of a water-miscible organic solvent (e.g., tetrahydrofuran (THF), methanol, or ethanol) and water is often employed to ensure the solubility of the aryl thioester while providing the aqueous medium for the hydrolysis.
-
Temperature: Heating the reaction mixture accelerates the rate of hydrolysis.
-
Acidic Workup: The initial product of saponification is the sodium or potassium salt of propionic acid and the thiolate salt of 4-mercaptotoluene. Acidification is necessary to protonate these species and isolate the neutral carboxylic acid and thiol.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) in THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of NaOH (2.0 mmol) in water (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 66 °C for THF) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl dropwise to the stirred solution until the pH is acidic (pH ~2-3), as indicated by pH paper.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude products, 4-mercaptotoluene and propionic acid.
Workflow for Base-Catalyzed Hydrolysis:
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5] This method is generally slower than base-catalyzed hydrolysis but can be advantageous when the substrate contains base-labile functional groups.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used to protonate the carbonyl group.
-
Solvent: An aqueous solution, often with a co-solvent like dioxane or acetone to aid in the solubility of the thioester, is used.
-
Temperature: Elevated temperatures are typically required to achieve a reasonable reaction rate.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Dioxane
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of dioxane (10 mL) and water (5 mL).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or HPLC. This reaction may require a longer time, typically 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude products.
Chapter 2: Thiolysis (Thiol-Thioester Exchange)
Thiolysis is a reversible reaction where a thiol displaces the thiol moiety of a thioester.[6][7] To drive the equilibrium towards the desired products, a large excess of the displacing thiol is often used. This method is particularly useful in dynamic combinatorial chemistry and for the synthesis of new thioesters.
Causality of Experimental Choices:
-
Displacing Thiol: A thiol with a lower pKa than 4-mercaptotoluene or a more volatile thiol (to be removed by evaporation) can be used to drive the reaction. For simple cleavage, a small, volatile thiol like 1-propanethiol can be effective.
-
Base Catalyst: The reaction is typically catalyzed by a base, which deprotonates the displacing thiol to form the more nucleophilic thiolate anion. An organic base like triethylamine (TEA) is often used.
-
Solvent: An aprotic organic solvent such as dichloromethane (DCM) or THF is suitable.
Experimental Protocol: Thiolysis
Materials:
-
This compound
-
1-Propanethiol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add a large excess of 1-propanethiol (e.g., 10 mmol).
-
Add a catalytic amount of TEA (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of 4-mercaptotoluene and S-propionyl-1-propanethiol by HPLC or NMR spectroscopy.
-
Upon completion, the solvent and excess 1-propanethiol can be removed under reduced pressure. The non-volatile 4-mercaptotoluene can then be purified by chromatography.
Chapter 3: Reductive Cleavage
Reductive cleavage of thioesters can lead to either thiols and alcohols or thiols and aldehydes, depending on the reducing agent and reaction conditions.
Reduction to Thiols and Alcohols
Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the thioester to the corresponding thiol and primary alcohol.
Causality of Experimental Choices:
-
Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing the thioester functionality. Sodium borohydride (NaBH₄) is generally not strong enough to reduce thioesters under standard conditions.[8][9][10]
-
Solvent: Anhydrous aprotic ethers like THF or diethyl ether are required for LiAlH₄ reductions.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of LiAlH₄ and then allowed to warm to room temperature.
-
Workup: A careful aqueous workup (e.g., Fieser workup) is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum salts.
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-mercaptotoluene and propan-1-ol.
Reduction to Aldehydes (Fukuyama Reduction)
The Fukuyama reduction allows for the partial reduction of a thioester to an aldehyde using a milder reducing agent in the presence of a palladium catalyst.
Causality of Experimental Choices:
-
Reducing Agent: Triethylsilane is a mild hydride donor.
-
Catalyst: A palladium catalyst, such as palladium on carbon (Pd/C), is essential for this transformation.
-
Solvent: An organic solvent like acetone or ethyl acetate is typically used.
Experimental Protocol: Fukuyama Reduction
Materials:
-
This compound
-
Triethylsilane
-
Palladium on carbon (10% Pd/C)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask, add 10% Pd/C (catalytic amount, e.g., 10 mol%).
-
Add triethylsilane (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere.
-
Monitor the reaction for the formation of propanal and 4-mercaptotoluene.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure. The volatile propanal will likely be removed with the solvent, leaving the 4-mercaptotoluene.
Chapter 4: Cleavage with Hydroxylamine
Hydroxylamine can be used to cleave thioesters, forming a hydroxamic acid from the acyl portion and releasing the thiol.[11] This method is often employed in biochemical contexts for the analysis of thioesters.[11]
Causality of Experimental Choices:
-
Reagent: Hydroxylamine hydrochloride is typically used, and a base is added to generate free hydroxylamine.
-
pH: The reaction is pH-dependent, with optimal cleavage often occurring under neutral to slightly basic conditions.
-
Solvent: An aqueous buffer system is commonly used.
Experimental Protocol: Cleavage with Hydroxylamine
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (e.g., pH 7.4)
-
Reaction vessel (e.g., Eppendorf tube or vial)
Procedure:
-
Prepare a stock solution of hydroxylamine by dissolving hydroxylamine hydrochloride in the phosphate buffer and adjusting the pH to the desired value (e.g., 7.4) with NaOH.
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute with the phosphate buffer.
-
Add the hydroxylamine solution to the thioester solution. A typical final concentration for hydroxylamine is in the range of 0.1-1 M.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37 °C).
-
Monitor the disappearance of the thioester and the appearance of 4-mercaptotoluene by HPLC.
Chapter 5: Analytical Monitoring of Cleavage Reactions
Accurate monitoring of the cleavage reaction is crucial for determining reaction completion, optimizing conditions, and quantifying yields. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most common techniques for this purpose.[6][12][13]
HPLC Monitoring
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. A reverse-phase C18 column is typically suitable for separating the relatively nonpolar this compound from the more polar products.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the aromatic components absorb strongly (e.g., 254 nm).
-
Quantification: A calibration curve for the starting material and the 4-mercaptotoluene product can be generated using standards of known concentration to determine the reaction yield.
Workflow for HPLC Analysis:
Caption: Workflow for monitoring thioester cleavage by HPLC.
NMR Spectroscopy Monitoring
¹H NMR spectroscopy can provide real-time information about the progress of a reaction.[6] By monitoring the disappearance of proton signals specific to the starting material and the appearance of signals corresponding to the products, the reaction kinetics can be followed.
Procedure for NMR Monitoring:
-
The reaction is set up in an NMR tube using a deuterated solvent.
-
An internal standard with a known concentration and a signal that does not overlap with the reactant or product signals is added.
-
¹H NMR spectra are acquired at regular time intervals.
-
The relative integrals of the characteristic peaks of the starting material and products are compared to the integral of the internal standard to determine their concentrations over time.
For this compound, one could monitor the disappearance of the methylene protons of the propionyl group and the appearance of the methyl protons of the toluene group in 4-mercaptotoluene.
Summary of Cleavage Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O/co-solvent | Reflux | Fast, high yield | Not suitable for base-labile substrates |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O/co-solvent | Reflux | Compatible with base-labile groups | Slower than base-catalyzed hydrolysis |
| Thiolysis | Excess thiol, base catalyst | Room temperature | Mild conditions, can form new thioesters | Reversible, requires excess reagent |
| Reduction (LiAlH₄) | LiAlH₄, anhydrous ether | 0 °C to RT | Complete reduction to alcohol and thiol | Requires anhydrous conditions, strong reductant |
| Reduction (Fukuyama) | Triethylsilane, Pd/C | Room temperature | Forms aldehyde, mild conditions | Requires palladium catalyst |
| Hydroxylamine Cleavage | Hydroxylamine, buffer | Room temp to 37 °C | Mild, useful for analytical purposes | May not be suitable for large-scale synthesis |
Conclusion
The cleavage of the thioester bond in this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the available reagents and equipment. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling them to confidently select and execute the most appropriate cleavage strategy for their needs.
References
-
Wikipedia. (n.d.). Thioester. Retrieved February 7, 2026, from [Link]
-
Behloul, C., Guijarro, D., & Yus, M. (2006). Cleavage of thioesters. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
- Shi, Y., et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry.
-
Pearson. (2024). Hydrolysis of Thioesters Explained. Retrieved February 7, 2026, from [Link]
- Newton, G. L., Dorian, R., & Fahey, R. C. (1981). Analysis of biological thiols: determination of thiol components of disulfides and thioesters. Analytical Biochemistry.
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis. Retrieved February 7, 2026, from [Link]
- Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. PMC.
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved February 7, 2026, from [Link]
- Bracher, P. J., et al. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres.
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved February 7, 2026, from [Link]
- Gless, B. H., Schmied, S. H., & Olsen, C. A. (2025). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. JACS Au.
-
Science.gov. (n.d.). thioester bond cleavage: Topics. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of thioesters. Retrieved February 7, 2026, from [Link]
- Gless, B. H., et al. (2023).
-
PubMed Central. (n.d.). Thioester‐Based Coupled Fluorogenic Assays in Microdevice for the Detection of Single‐Molecule Enzyme Activities of Esterases with Specified Substrate Recognition. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Unexpected Selectivity in Sodium Borohydride Reductions of α‐Substituted Esters: Experimental and Theoretical Studies. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Most accessible pathways for cleavage of the hydroxylamine ester's N–O... Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Deconstructive and Divergent Synthesis of Bioactive Natural Products. Retrieved February 7, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Development of Substrate-Directed Activity-Based Probes via Disulfide-Trapping for Site-Specific Interrogation of Nucleosomal Deubiquitination. Retrieved February 7, 2026, from [Link]
-
PubMed. (2012). Rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). In Situ Monitoring of Backbone Thioester Exchange by 19 F NMR. Retrieved February 7, 2026, from [Link]
-
Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Novel Pathway for Catabolism of the Organic Sulfur Compound 3,3′-Dithiodipropionic Acid via 3-Mercaptopropionic Acid and 3-Sulfinopropionic Acid to Propionyl-Coenzyme A by the Aerobic Bacterium Tetrathiobacter mimigardefordensis Strain DPN7. Retrieved February 7, 2026, from [Link]
-
PubMed. (2022). Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer. Retrieved February 7, 2026, from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Synthesis and Biological Activities of the C-4 Esters of 4'-demethylepipodophyllotoxin. Retrieved February 7, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Base-Catalyzed Hydrolysis of S-Propionyl-4-mercaptotoluene
Introduction: The Significance of Thioester Cleavage in Research and Development
Thioesters, such as S-Propionyl-4-mercaptotoluene, are pivotal functional groups in organic chemistry and drug development. Their unique reactivity profile, intermediate between that of acid anhydrides and esters, makes them valuable synthons and key components in various biologically active molecules. The controlled cleavage of the thioester bond via hydrolysis is a fundamental transformation, often employed as a deprotection step in multi-step syntheses or to release a thiol-containing moiety in a targeted manner. Understanding the conditions that govern this hydrolysis is paramount for optimizing reaction yields, minimizing side products, and ensuring the integrity of complex molecular scaffolds.
This comprehensive guide provides a detailed exploration of the base-catalyzed hydrolysis of this compound. We will delve into the underlying reaction mechanism, delineate the critical parameters that influence the reaction kinetics, and provide robust, field-proven protocols for conducting and monitoring this transformation. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals seeking to master this essential chemical reaction.
Reaction Mechanism and Key Influencing Factors
The base-catalyzed hydrolysis of a thioester is a classic example of a nucleophilic acyl substitution reaction. The process is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the thioester. This results in the formation of a transient tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, leading to the expulsion of the thiolate leaving group, in this case, 4-mercaptotoluene, and the formation of a carboxylic acid, which is deprotonated under the basic conditions to yield the carboxylate salt.
The rate of this reaction is profoundly influenced by several key factors:
-
pH: The concentration of the hydroxide ion is directly proportional to the pH of the solution. Consequently, the rate of base-catalyzed hydrolysis increases significantly with increasing pH. This is a critical parameter to control for achieving a desirable reaction rate without promoting unwanted side reactions.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, excessive heat can lead to degradation of the starting material or products.
-
Solvent: The choice of solvent can impact the solubility of the thioester and the base, as well as the stability of the transition state. A solvent system that can solubilize both the substrate and the base is essential for a homogeneous reaction.
-
pKa of the Leaving Group: The acidity of the thiol leaving group, 4-mercaptotoluene, influences its ability to depart from the tetrahedral intermediate. A lower pKa indicates a more stable thiolate anion, which is a better leaving group. The pKa of 4-mercaptotoluene (also known as p-thiocresol) is approximately 6.5, making it a relatively good leaving group.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of this compound
This protocol outlines a standard procedure for the hydrolysis of this compound using sodium hydroxide in a mixed aqueous-organic solvent system.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of methanol.
-
Addition of Base: While stirring, add a 1 M aqueous solution of sodium hydroxide (1.1 equivalents). The final solvent composition should be approximately 1:1 methanol:water to ensure homogeneity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-mercaptotoluene. The propionate salt will remain in the aqueous layer.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Protocol 2: Monitoring the Hydrolysis Reaction by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of this compound and 4-mercaptotoluene in the mobile phase.
-
Sample Preparation: At various time points during the hydrolysis reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction in the aliquot by adding an equal volume of 1 M HCl. Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Data Interpretation: The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the product (4-mercaptotoluene) over time.
Data Presentation
The following table summarizes the key parameters and their expected impact on the base-catalyzed hydrolysis of this compound.
| Parameter | Condition | Expected Outcome on Reaction Rate | Notes |
| Base Concentration | Increasing concentration | Increase | Higher concentrations of hydroxide ions lead to a faster reaction. However, excessively high concentrations may promote side reactions. |
| Temperature | Increasing temperature | Increase | A 10 °C increase in temperature can approximately double the reaction rate. Monitor for potential degradation at higher temperatures. |
| Solvent Composition | Higher proportion of water | May increase or decrease | The effect is complex. Water is the source of the nucleophile, but a co-solvent like methanol is often needed for substrate solubility. |
| pH | Increasing pH from 7 to 12 | Significant Increase | The reaction is highly dependent on the hydroxide ion concentration. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the base-catalyzed hydrolysis of this compound.
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of base or the reaction temperature. Ensure that the starting material is fully dissolved in the reaction mixture.
-
Formation of Side Products: The most common side product is the disulfide of 4-mercaptotoluene, which can form via oxidation of the thiol product, especially under basic conditions and in the presence of air. To minimize this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to work up the reaction promptly upon completion.
-
Emulsion during Extraction: If an emulsion forms during the extraction process, adding more brine can help to break it.
-
Product Isolation: 4-mercaptotoluene is a volatile and odorous compound. Handle it in a well-ventilated fume hood and take appropriate precautions to minimize exposure.
Conclusion
The base-catalyzed hydrolysis of this compound is a robust and reliable transformation when the key reaction parameters are carefully controlled. By understanding the underlying mechanism and following the detailed protocols provided in this guide, researchers can confidently and efficiently perform this important chemical conversion. The ability to fine-tune the reaction conditions makes this a versatile tool in the synthesis of complex molecules and the development of novel therapeutics.
References
-
Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(5), 399–412. [Link]
-
Connors, K. A., & Bender, M. L. (1961). The Kinetics of Alkaline Hydrolysis of a Series of S-Substituted Thiobenzoates. The Journal of Organic Chemistry, 26(7), 2498–2504. [Link]
Application Note: Solvent Selection & Protocol for S-Propionyl-4-mercaptotoluene Surface Modification
This Application Note and Protocol guide is designed for researchers requiring high-fidelity surface modification using S-Propionyl-4-mercaptotoluene.
Executive Summary
This compound is a protected thiolate precursor used to generate self-assembled monolayers (SAMs) of 4-mercaptotoluene (p-thiocresol) on noble metals. Unlike free thiols, which are prone to oxidative dimerization (forming disulfides) that degrades monolayer quality, the S-propionyl thioester group provides indefinite shelf stability.
However, the thioester group renders the molecule relatively inert toward gold. Direct adsorption is kinetically inhibited and yields disordered films. This guide details an in-situ deprotection strategy using specific solvent-base combinations to cleave the protecting group immediately prior to adsorption, ensuring the formation of a dense, crystalline aromatic monolayer.
Solvent & Reagent Selection Logic
The selection of the solvent system is governed by three competing requirements: Solubility of the aromatic core, Compatibility with the deprotection agent, and Kinetics of the assembly.
The Solvent Matrix
| Solvent System | Solubility (Aromatic) | Deprotection Compatibility | Recommendation |
| Ethanol (EtOH) | Moderate | High (Miscible with aq. bases) | Primary Choice (Standard, Green) |
| Tetrahydrofuran (THF) | High | Moderate (Compatible with | Secondary Choice (For high conc.) |
| Toluene | High | Low (Immiscible with aq. bases) | Not Recommended for In-Situ |
| Dichloromethane (DCM) | High | Low (Volatility/Miscibility issues) | Avoid |
Expert Insight: While Toluene is excellent for solvating aromatic rings, it is poor for in-situ deprotection because the necessary bases (ammonium hydroxide or sodium hydroxide) are aqueous/polar. Absolute Ethanol is the optimal compromise, supporting sufficient solubility of the 4-mercaptotoluene core while allowing rapid mixing with the deprotection catalyst.
The Deprotection Catalyst
To generate the active thiolate (
-
Ammonium Hydroxide (
): Preferred. It is volatile, leaving no inorganic salt residues on the surface. -
Sodium Hydroxide (NaOH): Effective but leaves
residues that can contaminate the SAM or affect electrochemical measurements. -
Spontaneous (No Catalyst): Too slow. Results in "striped" phases and low coverage.[1]
Mechanism of Action
The protocol relies on base-catalyzed hydrolysis (or aminolysis) occurring in the diffusion layer near the gold surface.
Figure 1: Reaction pathway for in-situ deprotection and assembly.
Detailed Protocol: In-Situ Deprotection & Assembly
Safety: Perform all steps in a fume hood. Thioesters and thiols have potent odors.
Phase 1: Substrate Preparation
Cleanliness is the single biggest determinant of SAM quality.
-
Solvent Wash: Rinse gold substrate sequentially with Acetone, Methanol, and Isopropanol. Dry with
. -
UV-Ozone / Piranha:
-
Option A (Preferred): UV-Ozone treat for 20 minutes to remove organic carbon.
-
Option B: Immerse in Piranha solution (3:1
: ) for 60 seconds. WARNING: Piranha is explosive with organics. Rinse copiously with Milli-Q water, then Ethanol.
-
Phase 2: Solution Preparation (The "In-Situ" Mix)
Prepare the solution immediately before use to minimize disulfide formation.
-
Stock Solution: Dissolve This compound in Absolute Ethanol to a concentration of 1.0 mM .
-
Note: If the compound is slow to dissolve, sonicate for 30 seconds.
-
-
Degassing: Purge the solution with Nitrogen (
) or Argon for 10 minutes to remove dissolved oxygen.-
Why? Oxygen promotes the oxidation of the liberated thiolate into non-adsorbing disulfides.
-
-
Activation: Add Ammonium Hydroxide (30% aq) to the solution.
-
Ratio: Add
of per of ethanolic solution (approx. 3-5 equivalents). -
Observation: The solution may turn slightly yellow, indicating the release of the thiolate anion.
-
Phase 3: Assembly (Incubation)
-
Immersion: Immediately immerse the clean gold substrate into the activated solution.
-
Conditions: Incubate at Room Temperature (20-25°C) for 12 - 24 hours .
-
Sealing: Seal the container with Parafilm or a screw cap to prevent solvent evaporation and oxygen ingress.
-
Darkness: Cover with foil. Light can induce photo-oxidation of the sulfur headgroup.
-
Phase 4: Rinsing & Drying
-
Removal: Remove the substrate with clean tweezers.
-
Rinse Cycle:
-
Rinse with Ethanol (removes physisorbed propionyl byproducts).
-
Rinse with Milli-Q Water (removes residual ammonium salts).
-
Final Rinse with Ethanol .[2]
-
-
Drying: Blow dry with a stream of high-purity Nitrogen gas.
Quality Control & Characterization
| Technique | Expected Result | Interpretation of Failure |
| Contact Angle (Water) | ||
| Ellipsometry | Thickness | |
| XPS (S 2p) | Doublet at ~162.0 eV (Au-S) | Peak at >168 eV: Sulfonates (oxidized sulfur). |
| Cyclic Voltammetry | Reductive desorption peak at -0.7 to -0.9 V (vs Ag/AgCl) | Broad/Small peak: Disordered monolayer. |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for common SAM defects.
References
-
Tour, J. M., et al.
-Dithiols, and Thioacetyl-Containing Adsorbates." Journal of the American Chemical Society, 1995, 117(37), 9529–9534. Link -
Cai, L., et al. "In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols."[3] Langmuir, 2004, 20(9), 3666–3671. Link
-
Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005, 105(4), 1103–1170. Link
-
Park, T., et al. "Self-Assembled Monolayers of Alkanethioacetates on Au(111) in Ammonium Hydroxide Solution."[4] Bulletin of the Korean Chemical Society, 2020.[4] Link
Sources
Standard Operating Procedure: Handling S-Propionyl-4-mercaptotoluene in Inert Atmosphere Gloveboxes
Scope and Purpose
This Application Note and Standard Operating Procedure (SOP) defines the protocols for the safe handling, synthesis, and disposal of S-Propionyl-4-mercaptotoluene (CAS: 18241-63-9) within an inert atmosphere glovebox.
While this compound is a thioester and chemically distinct from free thiols, it is a stench precursor .[1] Upon contact with moisture (hydrolysis) or nucleophiles, it releases 4-methylbenzenethiol (p-thiocresol) , a compound with an extremely low odor threshold (0.001 ppm) and significant toxicity.[1] This protocol is designed to:
-
Contain Odor: Prevent the escape of stench compounds into the general laboratory environment.[1][2]
-
Protect Catalysts: Prevent sulfur poisoning of the glovebox copper catalyst regeneration system.
-
Ensure Integrity: Maintain the anhydrous conditions required to prevent premature hydrolysis of the thioester.
Safety and Hazard Assessment (The "Why")
Chemical Hazards
| Compound | Hazard Class | Key Risk |
| This compound | Thioester | Hydrolysis Risk: Reacts with ambient moisture to release toxic/malodorous p-thiocresol.[1] |
| p-Thiocresol (Degradant) | Thiol / Mercaptan | Stench & Toxicity: Severe eye damage, toxic if inhaled.[1] Olfactory fatigue can mask dangerous concentrations.[1] |
The Glovebox Paradox
Using a glovebox is the gold standard for air-sensitive chemistry, but it presents unique challenges for stench chemistry:
-
Permeation: Sulfur compounds can slowly permeate butyl rubber gloves, leaving the operator's hands smelling of garlic/skunk even without a direct leak.[1]
-
Catalyst Poisoning: Volatile sulfur compounds (VSCs) circulate through the purification train.[1] While activated carbon filters trap organics, excessive sulfur exposure can irreversibly poison the copper catalyst used for O₂ removal.[1]
-
Vacuum Pump Oil: Stench compounds pulled through the antechamber vacuum will dissolve in the pump oil, creating a secondary source of odor exhaust.[1]
Equipment and Preparation
Glovebox Specifications
-
Atmosphere: Nitrogen or Argon (O₂ < 0.5 ppm, H₂O < 0.5 ppm).[1]
-
Filtration: The circulation loop must include an in-line Activated Carbon solvent trap positioned before the copper catalyst bed.[1]
-
Pressure: Maintain a slightly negative pressure (-1 to -3 mbar) relative to the room if the glovebox seals are older; otherwise, standard positive pressure is acceptable only if the box is leak-tested weekly.
Required Materials (Inside Box)
-
Secondary Containment: Glass jars with Teflon-lined caps (e.g., Qorpak jars) for all waste.[1]
-
"Dirty" Solvent: A dedicated waste bottle for sulfur-contaminated solvent rinses.[1]
-
Double-Bagging Supplies: Zip-lock bags (4 mil thickness minimum).[1]
Required Materials (Outside Box)
-
Bleach Bath: A fresh 10% sodium hypochlorite solution (commercial bleach) for immediate quenching of items removed from the box.[1]
-
Laminar Flow: All items removed from the antechamber must be opened inside a fume hood.
Operational Protocol
Phase 1: Import and Weighing
Objective: Introduce the compound without contaminating the antechamber vacuum oil.
-
Solid State Preference: If possible, handle this compound as a solid.[1] If it is an oil, ensure the septum is parafilmed.[1]
-
Static Reduction: Use an anti-static gun on the vial before weighing to prevent "flying powder" which can contaminate the box surfaces.[1]
-
The "Jar Method" for Import:
Phase 2: Reaction and Handling
Objective: Perform chemistry while localizing sulfur contamination.
-
Designated Zone: Lay down a fresh oversized Kimwipe or spill mat in a specific corner of the glovebox.[1] Perform all sulfur work here.
-
Solvent Choice: Avoid using chlorinated solvents (DCM/Chloroform) if possible, as they can degrade glovebox components.[1] Use Toluene or THF.
-
Spill Management:
-
Do NOT use bleach inside the glovebox. Bleach is aqueous and oxidative; it will destroy the glovebox atmosphere and the catalyst.[1]
-
If a spill occurs: Wipe with dry tissues, place tissues in the "Stench Waste" jar, and wipe the area with a solvent-dampened cloth.
-
Phase 3: Waste Management and Export (Critical)
Objective: The "Zero-Odor" Exit Strategy.
Step 1: The "Stench Jar" Protocol
-
Never throw sulfur-contaminated Kimwipes, pipette tips, or septa into the general glovebox trash.[1]
-
Place all solid waste into a dedicated screw-top glass jar labeled "STENCH WASTE".[1]
-
When full, seal the jar tightly inside the box.
-
Place the sealed jar inside a heavy-duty zip-lock bag.
Step 2: Exporting Reaction Mixtures
-
Ensure reaction vessels are sealed with a high-integrity septum or Teflon cap.[1]
-
Wipe the exterior of the flask with a solvent-dampened tissue to remove invisible sulfur residues.
-
Place the dirty tissue into the Stench Jar.[1]
Step 3: The Antechamber Purge [3]
-
Place the bagged Stench Jar and sealed reaction flask in the antechamber.
-
Note: Do not leave sulfur compounds sitting in the antechamber under static vacuum for extended periods, as volatiles will migrate to the pump oil.[1]
Phase 4: Decontamination (Outside)
Objective: Chemical neutralization.[1]
-
Immediate Transfer: Move items directly from the antechamber to a fume hood.
-
Quenching Bath:
-
Pump Oil Check: Smell the exhaust of the glovebox vacuum pump daily.[1] If a sulfur odor is detected, perform a ballast purge or change the oil immediately to prevent lab-wide contamination.[1]
Visual Workflow: The Containment Loop
The following diagram illustrates the critical decision points for containment and neutralization.
Caption: Workflow for handling stench compounds, emphasizing the separation of inert handling (Red) from oxidative quenching (Green).
Troubleshooting & Emergency Response
| Issue | Cause | Corrective Action |
| Sulfur smell inside Glovebox | Permeation or Spill | 1. Seal all open vials. 2. Perform a "box purge" (high flow rate) for 30 mins. 3. Check activated carbon trap saturation.[1] |
| Sulfur smell in Lab | Antechamber/Pump Exhaust | 1. Close antechamber immediately. 2. Check vacuum pump oil; change if smelly. 3. Verify sash height on fume hoods.[1] |
| Spill on Gloves | Contact during transfer | Do not clean gloves with bleach while wearing them attached to the box.[1] Wipe with toluene, then cover with a second pair of disposable nitrile gloves until the session ends.[1] |
References
-
University of Washington, EH&S. (n.d.). Stench Chemicals (Thiols) Standard Operating Procedure. Retrieved October 26, 2023, from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.).[1] SOP for Stench Chemicals. Retrieved October 26, 2023, from [Link]
-
California Institute of Technology (Caltech). (n.d.). Glovebox Guidelines and Rules. Retrieved October 26, 2023, from [Link][1]
-
National Research Council (US). (2011).[1][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing S-Propionyl-4-mercaptotoluene Synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting for Thioesterification Target Molecule: S-Propionyl-4-mercaptotoluene (S-p-tolyl propanethioate)
Introduction: The Scope of the Reaction
You are synthesizing This compound , a thioester formed by the acylation of 4-methylbenzenethiol (p-thiocresol) with propionyl chloride .
Chemical Structure:
Unlike oxygen esters, thioesters are highly reactive acylating agents. However, the synthesis is often plagued by three main failure modes:
-
Oxidative Dimerization: The thiol rapidly oxidizes to di-p-tolyl disulfide.
-
Hydrolysis: Propionyl chloride is moisture-sensitive.
-
Regioselectivity Errors: Use of strong Lewis acids can trigger Friedel-Crafts C-acylation instead of S-acylation.
This guide provides a "Golden Path" protocol designed to maximize yield, followed by a troubleshooting matrix for specific failure modes.
Module 1: The "Golden Path" Protocol
This protocol uses a base-catalyzed nucleophilic substitution under inert conditions. It is superior to Schotten-Baumann aqueous conditions for yield because it minimizes hydrolysis of the acyl chloride.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| p-Thiocresol | 1.0 | Nucleophile | STENCH. Use bleach trap. |
| Propionyl Chloride | 1.1 - 1.2 | Electrophile | Distill if colored/cloudy. |
| Triethylamine (TEA) | 1.2 - 1.5 | Base (HCl scavenger) | Pyridine is a valid alternative. |
| DCM (Dichloromethane) | Solvent | [0.2 M] | Must be anhydrous. |
| DMAP | 0.05 (Cat.) | Catalyst | Optional; boosts rate significantly. |
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen (
) inlet. -
Solvation: Add p-thiocresol (1.0 eq) and TEA (1.2 eq) to the flask. Dissolve in anhydrous DCM .
-
Checkpoint: The solution should be clear. If using DMAP, add it now.
-
-
Thermal Control: Cool the mixture to 0°C in an ice bath.
-
Reasoning: The reaction is exothermic. High temps promote disulfide formation and side reactions.
-
-
Addition: Dissolve propionyl chloride (1.1 eq) in a small volume of DCM. Add dropwise over 30 minutes.
-
Observation: White precipitate (TEA·HCl salts) will form immediately. This is normal.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).[1]
-
Quench & Wash (The "Odor Kill" Step):
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
Module 2: Visualization of Workflows
Figure 1: Reaction Logic & Troubleshooting Flow
Caption: Logical flow for synthesis. Red nodes indicate critical failure points (oxidation).
Module 3: Troubleshooting Center (FAQs)
Q1: My TLC shows a large spot with an Rf higher than my product. What is it?
Diagnosis: This is likely Di-p-tolyl disulfide .
-
Cause: Oxidation of the thiol starting material by air. Thiols are easily oxidized to disulfides (
). -
The Fix:
-
Prevention: You must use degassed solvents and a nitrogen/argon atmosphere.
-
Recovery: If the impurity is present, you can try to reduce it back to the thiol using Triphenylphosphine (
) and water, then re-acylate, but purification is difficult. It is usually better to restart with strict inert conditions.
-
Q2: The product smells strongly of rotten garlic/skunk even after rotary evaporation.
Diagnosis: Residual p-thiocresol .
-
Cause: Incomplete conversion or insufficient basic wash. The human nose can detect thiols at parts per billion (ppb) levels.
-
The Fix:
-
Chemical Wash: During extraction, wash the organic layer thoroughly with 1M NaOH (2-3 times). The thiol is acidic (
) and will be deprotonated into the water-soluble thiolate ( ). -
Bleach Trap: All glassware and waste aqueous layers should be treated with dilute bleach (sodium hypochlorite) to oxidize residual thiols to sulfonates (odorless) before disposal.
-
Q3: My yield is low (<40%), and I see starting material remaining.
Diagnosis: Hydrolysis of Propionyl Chloride.
-
Cause: Propionyl chloride is extremely moisture-sensitive. If your DCM was "wet" or the reagents are old, the chloride hydrolyzes to propionic acid, which will not react with the thiol under these conditions.
-
The Fix:
-
Distill your propionyl chloride if it is not a clear liquid.
-
Dry your DCM over activated molecular sieves or alumina before use.
-
Excess: Use 1.2–1.5 equivalents of acyl chloride to account for slight moisture.
-
Q4: Can I use Aluminum Chloride ( ) to speed this up?
Diagnosis: STOP.
-
Reasoning:
is a Lewis Acid used for Friedel-Crafts acylation. If you use this, you will likely acylate the ring (C-acylation) rather than the sulfur, or cause the thioester to rearrange to a ketone (Fries rearrangement analogue). -
Correct Path: Stick to Base Catalysis (TEA/Pyridine/DMAP) for S-acylation.
Module 4: Advanced Optimization
If the "Golden Path" yields are good but you need >95% purity for pharma-grade applications:
Catalytic Boost: The DMAP Effect
While thiols are better nucleophiles than alcohols, sterically hindered thiols (like those with ortho-substituents, though less relevant for para-cresol) can be sluggish.
-
Action: Add 5 mol% 4-Dimethylaminopyridine (DMAP) .
-
Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sulfur much faster than the acyl chloride alone.
Purification Data
| Property | Value (Approx) | Notes |
| Physical State | Low-melting solid or Oil | Likely solidifies upon standing in fridge. |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water. |
| TLC (Hex/EtOAc 9:1) | Rf ~ 0.5 - 0.6 | Disulfide impurity will be Rf ~ 0.8. |
References
-
Thiol Acylation Protocols
-
Organic Chemistry Portal. "Thioester Synthesis." Available at: [Link]
-
- Propionyl Chloride Handling
-
Disulfide Prevention
-
National Institutes of Health (PubMed). "Preventing disulfide bond formation." Available at: [Link]
-
-
General Thioester Properties
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - propionyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 108-98-5 CAS MSDS (Thiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting incomplete hydrolysis of S-Propionyl-4-mercaptotoluene
Executive Summary: The Chemistry of the Problem
The hydrolysis of S-Propionyl-4-mercaptotoluene (S-p-tolyl thiopropionate) to yield 4-mercaptotoluene (p-thiocresol) is a standard deprotection of a thioester. While thermodynamically favorable due to the high energy of the thioester bond, users frequently report "incomplete" conversion.
In 90% of cases, the reaction has actually proceeded to completion, but the product is lost or misidentified due to two specific physicochemical properties of the target thiophenol:
-
Acidity (pKa ~6.8): The product is significantly more acidic than alkyl thiols, leading to loss in basic aqueous washes.
-
Redox Instability: The product rapidly oxidizes to di-p-tolyl disulfide in the presence of air, which is often mistaken for starting material or an impurity.
This guide addresses the three failure modes: Reaction Stalling , Workup Loss , and Oxidative Artifacts .
Part 1: Diagnostic Workflow
Before altering your synthesis, identify the specific failure mode using this logic flow.
Figure 1: Decision tree for diagnosing yield loss in thioester hydrolysis.
Part 2: Troubleshooting Guides & FAQs
Module A: The "Ghost" Yield (Workup & pKa Issues)
Symptom: TLC shows full consumption of starting material, but the organic layer after extraction contains little to no product.
Q: Why is my product disappearing during the aqueous wash? A: You are likely extracting at a pH where the product exists as a water-soluble salt. Unlike alkyl thiols (pKa ~10-11), 4-mercaptotoluene is an aryl thiol (thiophenol) with a pKa of approximately 6.8 [1].
-
The Trap: If you quench with saturated NaHCO₃ (pH ~8.5) or weak base and extract, the thiophenol remains deprotonated (
) and stays in the aqueous layer. -
The Fix: You must acidify the aqueous quench to pH 2–3 (using 1M HCl) to protonate the thiol (
) and force it into the organic phase.
Data: Solubility vs. pH
| Species | Phase at pH 10 | Phase at pH 4 |
|---|---|---|
| Starting Material (Thioester) | Organic | Organic |
| Product (4-Mercaptotoluene) | Aqueous (Thiolate) | Organic (Thiol) |
| Byproduct (Propionic Acid) | Aqueous (Propionate) | Organic (Propionic Acid) |
Module B: The "Wrong" Product (Oxidation & Disulfides)
Symptom: A new spot appears on TLC that is less polar than the expected thiol, or the isolated solid has a higher melting point than 44°C.
Q: I see a new major impurity. Is the hydrolysis incomplete? A: It is likely not incomplete hydrolysis, but over-oxidation . Aryl thiols are exceptionally prone to oxidative dimerization to form disulfides (in this case, p-tolyl disulfide). This reaction is catalyzed by trace metals and basic conditions [2].
-
Visual Cue: Thiolates are often bright yellow; the disulfide is often colorless or pale.
-
The Fix:
-
Degas all solvents (sparge with Argon/N₂ for 15 mins) prior to adding base.
-
Add a reducing agent like DTT (dithiothreitol) or TCEP during the workup to revert any disulfide back to the thiol.
-
Module C: Reaction Stalling (Kinetics & Solubility)
Symptom: Starting material persists despite long reaction times.
Q: Why is the thioester not cleaving even with NaOH? A: This is a phase-transfer limitation. this compound is highly lipophilic. If you use aqueous NaOH without a co-solvent, the base never contacts the thioester.
-
The Fix: Use a miscible co-solvent system. MeOH:Water (3:1) or THF:Water (1:1) are ideal. The reaction should be homogeneous.
Part 3: The Gold Standard Protocol
This protocol is designed to maximize yield by addressing pKa management and oxidation prevention simultaneously.
Materials
-
Substrate: this compound (1.0 equiv)
-
Base: KOH or NaOH (2.5 equiv)
-
Solvent: Methanol (degassed)
-
Quench: 1M HCl (degassed)
Step-by-Step Methodology
-
Degassing (Critical): Sparge Methanol with Nitrogen or Argon for 15 minutes. Failure to do this promotes disulfide formation.
-
Hydrolysis: Dissolve the substrate in the degassed Methanol (0.2 M concentration). Add KOH (2.5 equiv) as a solid or aqueous solution. Observation: The solution may turn yellow (formation of the thiolate anion). Stir at Room Temperature (RT) for 1–2 hours.
-
Monitor: Check TLC. If SM remains, heat to 40°C. Do not boil, as thiols are volatile and odorous.
-
Workup (The "pKa Switch"):
-
Concentrate to remove most Methanol (rotary evaporator).
-
Add degassed water to the residue.
-
Wash: Extract the basic aqueous layer (pH > 10) with diethyl ether once. Discard the organic layer. (This removes unreacted starting material and neutral impurities).
-
Acidify: Carefully add 1M HCl to the aqueous layer under Argon flow until pH < 3 . The solution will likely become cloudy as the neutral thiol precipitates.
-
Extract: Extract the acidic aqueous layer with Dichloromethane (DCM) (3x).
-
-
Isolation: Dry the combined DCM layers over Na₂SO₄, filter, and concentrate. Storage: Store under inert gas at -20°C.
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between the desired hydrolysis pathway and the oxidative side-reaction.
Figure 2: Pathway analysis showing the critical acidification step (Green) vs. the oxidation risk (Red).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7811, 4-Methylbenzenethiol. Retrieved from [Link]
-
Relevance: Confirms pKa values (approx 6.82) and physical properties (stench, solubility).[1]
-
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Relevance: Authoritative source on thioester cleavage conditions and thiol handling.
-
Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates. Retrieved from [Link]
- Relevance: Mechanistic details on nucleophilic acyl substitution in thioesters.
Sources
Technical Support Center: S-Propionyl-4-mercaptotoluene (SPMT) SAM Optimization
Executive Summary: The Kinetics of Protected Thiols
Welcome to the technical support center. If you are working with S-Propionyl-4-mercaptotoluene (SPMT) , you are likely utilizing a "prodrug" strategy for surface functionalization. Unlike free thiols, which adsorb spontaneously and rapidly onto gold, SPMT is a thioacetate-protected molecule.
Crucial Insight: The deposition time for SPMT is not governed solely by adsorption isotherms (Langmuir kinetics) but by the rate of in-situ deprotection . Treating SPMT like a standard alkanethiol (e.g., simply incubating in ethanol for 24h) often results in sparse, disordered monolayers because the propionyl group sterically and chemically inhibits the formation of the Au-S bond.
This guide provides the optimized protocols to synchronize deprotection with deposition, ensuring dense, crystalline SAM formation.
The Mechanism: Why Time is Relative
To optimize time, you must control the deprotection step. The propionyl group (
Reaction Pathway
The following diagram illustrates the critical requirement of a base catalyst to drive the reaction within a reasonable timeframe.
Figure 1: The deprotection-adsorption mechanism. Without a base catalyst, the "Hydrolysis" step is the rate-limiting bottleneck, often leading to poor coverage.
Optimized Protocol: Base-Promoted Deposition
Do not rely on passive incubation. Use this protocol to standardize deposition time to 2–4 hours , rather than the unreliable 24–48 hours required for passive hydrolysis.
Materials
-
Precursor: this compound (1–5 mM).
-
Solvent: Degassed Ethanol (absolute) or THF (if solubility is an issue).
-
Deprotection Agent: Ammonium Hydroxide (NH
OH, 30%) or Sodium Methoxide (NaOMe).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Prepare Solution | Dissolve SPMT to 1 mM in degassed ethanol. |
| 2 | Add Catalyst | Add NH |
| 3 | Incubation (Time) | Immerse Au substrate. Incubate for 2–4 hours at Room Temp. |
| 4 | Rinse Cycle | Rinse with Ethanol |
| 5 | Dry | Dry under a stream of Nitrogen (N |
Troubleshooting & FAQs
This section addresses specific failure modes encountered by researchers.
Q1: I incubated for 24 hours without base, but my contact angle is low (<60°). Why?
A: You likely have a "lying-down" phase or incomplete coverage.
-
Cause: Without a base, the thioacetate is stable. Only a small fraction hydrolyzed spontaneously. The molecules that did bind are likely lying flat on the surface to maximize Van der Waals contact, rather than standing up in a dense brush.
-
Fix: Add 50 µL of concentrated NH
OH per 10 mL of solution. This will drive the kinetics to completion within hours.
Q2: I used NaOMe and incubated for 12 hours, but I see multilayers/haze.
A: You have "over-incubated" relative to the deprotection rate.
-
Cause: Strong bases like NaOMe generate free thiolates very rapidly. If left too long, these highly reactive thiolates can oxidize into disulfides in solution (especially if not strictly degassed).[1] Disulfides can physisorb on top of the SAM, creating a hazy multilayer [3].
-
Fix: Reduce time to 1–2 hours or switch to a weaker base (NH
OH) to throttle the deprotection rate.
Q3: How do I know if the deposition time was sufficient?
A: Use Cyclic Voltammetry (CV) as your primary validation tool.
-
Test: Perform CV in 1 mM K
[Fe(CN) ] / 0.1 M KCl. -
Metric: A well-formed aromatic SAM should block the redox peak almost entirely.
-
Reductive Desorption: Alternatively, scan cathodically in 0.5 M KOH. The desorption peak for 4-mercaptotoluene should be sharp and located around -0.8 to -1.0 V (vs. Ag/AgCl) [4].
Diagnostic Workflow (Decision Tree)
Use this logic flow to diagnose deposition failures based on your characterization data.
Figure 2: Troubleshooting logic based on electrochemical and wettability data.
References
-
Tour, J. M., et al. (1995).
, -Dithiols, and Thioacetyl-Containing Adsorbates. Journal of the American Chemical Society. Link -
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link
-
Ulman, A. (1996).[2] Formation and Structure of Self-Assembled Monolayers.[3][4] Chemical Reviews. Link
-
Porter, M. D., et al. (1987). Spontaneously Organized Molecular Assemblies. 4. Structural Characterization of n-Alkyl Thiol Monolayers on Gold by Optical Ellipsometry, Infrared Spectroscopy, and Electrochemistry. Journal of the American Chemical Society. Link
Sources
- 1. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. Self-assembled monolayers of 4-mercaptobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions during S-Propionyl-4-mercaptotoluene deprotection
Topic: Minimizing Side Reactions During Deprotection
Executive Summary
This guide addresses the deprotection of S-Propionyl-4-mercaptotoluene (thioester) to yield 4-mercaptotoluene (
The Critical Insight: Unlike aliphatic thiols (pKa ~10-11), aromatic thiols like 4-mercaptotoluene have a much lower pKa (~6-7). This means they exist as thiolates (the reactive, oxidation-prone species) even at neutral or mildly basic pH. Successful deprotection requires strict kinetic control over oxygen exposure during the basic phase of the reaction.
Module 1: The Reaction Landscape & Risks
The deprotection is a competition between the desired hydrolysis/aminolysis and the undesired oxidation.
Primary Reaction (Desired)
(Where Nu is OH, OMe, or NHNH₂)Side Reaction (Undesired: Disulfide Formation)
Why this happens: The
Visualizing the Pathway (DOT Diagram)
Figure 1: The reaction bifurcation point is the Thiolate Anion. Acidic quenching leads to the product; oxygen exposure leads to the disulfide.
Module 2: The "Gold Standard" Protocol (Anaerobic Hydrolysis)
This protocol minimizes the "Thiolate Window"—the time the molecule spends in its vulnerable, deprotonated state.
Reagents & Setup
-
Solvent: Methanol (degassed).
-
Base: 1.1 equiv NaOH (aq) or Sodium Methoxide.
-
Additive: 1-5 mol% EDTA (to chelate trace metals).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure
-
Degassing (Crucial): Sparge the Methanol with Argon for 15 minutes before adding reagents. Dissolved oxygen is the enemy.
-
Dissolution: Dissolve this compound in the degassed methanol. Add EDTA.
-
Hydrolysis: Add the base via syringe under Argon. Stir at room temperature.
-
Monitoring: The reaction is usually complete in <30 mins.
-
-
The "Acidic Switch" (Critical Step):
-
Do NOT expose to air yet.
-
While still under Argon, quench the reaction by adding degassed 1M HCl until pH < 4.
-
Why? This protonates the thiolate (
) to the thiol ( ). The neutral thiol is significantly more resistant to oxidation than the anion.
-
-
Extraction: Now you can open the flask. Extract immediately into DCM or Ethyl Acetate.
-
Concentration: Dry over
and concentrate.
Module 3: Troubleshooting Guide (FAQ)
Q1: I see two spots on my TLC. One is non-polar and moves fast. What is it?
Diagnosis: This is almost certainly
-
Cause: Incomplete degassing or high pH workup.
-
Confirmation: The disulfide spot is UV active but will not stain with Ellman’s Reagent (which detects free thiols).
-
Fix: You can "rescue" the batch. Dissolve the crude mixture in MeOH/Water, add a reducing agent like DTT (Dithiothreitol) or TCEP , and stir for 1 hour. This reduces the disulfide back to the thiol.[1][2]
Q2: The reaction smells unbearable. How do I manage this?
Diagnosis: 4-Mercaptotoluene has a low odor threshold and a "meaty/garlic" stench.
-
Protocol:
-
Keep all glassware in the fume hood.
-
The Bleach Bath: Have a bath of 10% Sodium Hypochlorite (Bleach) ready.
-
Soak all used glassware, syringes, and septa in the bleach bath for 1 hour. Bleach oxidizes the thiol to the sulfonic acid (odorless).
-
Warning: Do not mix bleach with the acidic reaction quench directly (creates chlorine gas). Neutralize first.[3]
-
Q3: Can I use Hydrazine instead of NaOH?
Answer: Yes.
-
Benefit: Hydrazine hydrate acts as a nucleophile to cleave the thioester (forming propionyl hydrazide). It is milder and compatible with other base-sensitive groups (like alkyl esters).
-
Drawback: Hydrazine is toxic.
-
Adjustment: Use 1.2 equiv Hydrazine Hydrate in THF/MeOH. The same degassing rules apply.
Module 4: Comparative Data & Reagent Selection
| Condition | Rate | Risk of Oxidation | Comment |
| NaOH / MeOH (Air) | Fast | High | High pH + Oxygen = rapid disulfide formation. Avoid. |
| NaOH / MeOH (Argon) | Fast | Low | Recommended. Requires acidic quench before workup. |
| Hydrazine / THF | Medium | Medium | Good for chemoselectivity. Byproducts are water-soluble. |
| HCl / MeOH | Slow | Very Low | Acid-catalyzed hydrolysis is too slow for propionyl groups. |
Module 5: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for common deprotection issues.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Chapter on Thiol Protection).[1][3][4][5][6][7]
-
Wallace, T. J. (1964). Reactions of Thiols with Sulfoxides. Journal of the American Chemical Society, 86(10), 2018–2021. (Mechanisms of thiol oxidation).
-
Kocieński, P. J. (2005). Protecting Groups. Thieme. (Detailed discussion on thioester cleavage kinetics).
-
Sigma-Aldrich Technical Bulletin. (n.d.). Handling of Thiols and Thioesters.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. Thiols - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
Purification techniques for removing impurities from S-Propionyl-4-mercaptotoluene
Welcome to the technical support center for the purification of S-Propionyl-4-mercaptotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. The following question-and-answer format directly addresses common challenges encountered during the purification process, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Workup & Impurity Removal
Question 1: My initial workup of the this compound synthesis leaves a crude product with a strong thiol odor. How can I effectively remove the unreacted 4-mercaptotoluene?
Answer: The persistent thiol odor is indicative of residual 4-mercaptotoluene. A standard aqueous workup is often insufficient for complete removal due to the thiol's limited water solubility. A basic liquid-liquid extraction is the most effective method to eliminate this impurity.
Scientific Rationale: 4-mercaptotoluene, being a thiol, is weakly acidic. Treatment with a basic aqueous solution, such as sodium hydroxide (NaOH), deprotonates the thiol to form the corresponding thiolate salt. This salt is significantly more water-soluble than the neutral thiol and will preferentially partition into the aqueous phase, leaving the desired this compound in the organic layer.[1]
Detailed Protocol: Extractive Removal of 4-mercaptotoluene
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M NaOH solution. A typical starting point is to use a volume of NaOH solution equal to that of the organic phase.
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to fully separate.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with 1 M NaOH solution at least two more times to ensure complete removal of the thiol.
-
Neutralization and Brine Wash: Wash the organic layer with water to remove any residual NaOH, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound, now free of the thiol impurity.
Question 2: Besides the starting thiol, what are other common impurities I should be aware of, and how can I remove them during the initial workup?
Answer: Other common impurities include unreacted propionyl chloride (or propionic acid if hydrolysis has occurred) and disulfide byproducts from the oxidation of 4-mercaptotoluene.
-
Propionyl Chloride/Propionic Acid: Propionyl chloride is highly reactive and will likely hydrolyze to propionic acid during an aqueous workup. Propionic acid can be removed by washing the organic phase with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Disulfide Byproducts: Di-(4-methylphenyl) disulfide can form via oxidation of 4-mercaptotoluene. This impurity is generally less polar than the starting thiol and the desired thioester. While some may be removed during subsequent purification steps, minimizing its formation during the reaction is key. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this oxidation.
Troubleshooting Workflow for Initial Workup
Caption: Troubleshooting workflow for the initial workup of this compound.
Purification by Recrystallization
Question 3: My crude this compound is a solid. Can I purify it by recrystallization, and what is a good solvent system to start with?
Answer: Yes, if your crude product is a solid, recrystallization is an excellent and often preferred method for purification. The key is to find a solvent or solvent system in which the thioester has high solubility at elevated temperatures and low solubility at room temperature or below.
Solvent Selection Strategy: A good starting point for aryl thioesters is a binary solvent system, often a combination of a more polar solvent in which the compound is soluble and a less polar solvent in which it is less soluble. Common choices include:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy (the cloud point). Reheat to get a clear solution and then allow it to cool slowly.
-
Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the cloud point is reached. Reheat to clarify and then cool.[2]
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of ethanol. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
-
Complete Crystallization: Once crystallization begins, you can further increase the yield by placing the flask in an ice bath for 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the "good" solvent (e.g., ethanol) to the hot mixture until a clear solution is obtained, then cool slowly. |
| No crystals form | The solution is not saturated enough, or the compound is too soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try scratching the flask or adding a seed crystal. If these fail, a different solvent system may be needed. |
| Poor recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. In the future, use the minimum amount of hot solvent necessary for dissolution. |
Purification by Column Chromatography
Question 4: My crude product is an oil, or recrystallization is ineffective. How do I purify this compound using column chromatography?
Answer: Flash column chromatography is a highly effective method for purifying this compound, especially if it is an oil or contains impurities with similar polarities.[3]
Scientific Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[3] Less polar compounds interact less with the polar silica gel and travel down the column faster, while more polar compounds are retained longer.
Step-by-Step Guide to Flash Chromatography
-
TLC Analysis: Before running a column, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3-0.4. A common starting point for aryl thioesters is a mixture of hexane and ethyl acetate.[4]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 90:10, 80:20 hexane:ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recommended Mobile Phase Gradient
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 95 | 5 | Elute non-polar impurities (e.g., disulfide) |
| 2 | 90 | 10 | Elute the product |
| 3 | 80 | 20 | Elute more polar impurities |
Chromatography Workflow
Caption: A typical workflow for the purification of this compound by flash column chromatography.
Purity Assessment & Stability
Question 5: How can I confirm the purity of my this compound, and are there any stability concerns I should be aware of?
Answer: The purity of your final product should be assessed using a combination of analytical techniques. ¹H NMR spectroscopy is an excellent tool for confirming the structure and assessing for the presence of impurities.
¹H NMR Spectroscopy: A pure sample of this compound should exhibit characteristic signals:
-
Aromatic protons on the tolyl group.
-
A quartet and a triplet for the propionyl ethyl group.
-
A singlet for the methyl group on the tolyl ring.
The absence of signals corresponding to 4-mercaptotoluene (a singlet for the SH proton) or propionic acid (a broad singlet for the COOH proton) is a good indicator of purity.[4]
Stability Considerations: Thioesters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[7] Therefore, it is advisable to avoid prolonged exposure to strong acids or bases during workup and purification. While silica gel is slightly acidic, this compound is generally stable enough for flash chromatography. However, if you observe degradation on silica gel (streaking on TLC or low recovery from the column), you may consider using deactivated silica gel or an alternative stationary phase like alumina.
References
-
Reddit. (2020). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. [Link]
-
Donald Danforth Plant Science Center. (n.d.). Extraction, Clean-Up, and Assay of Protein. [Link]
-
ResearchGate. (2014). How can I remove toluene from the reaction mixture?[Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. [Link]
-
National Institutes of Health. (n.d.). A rapid and specific method for isolation of thiol-containing peptides from large proteins by thiol-disulfide exchange on a solid support. [Link]
-
MDPI. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
ResearchGate. (2011). A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
MDPI. (2022). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Visible-Light-Promoted Pyridylation-Thioesterification of Alkenes Leading to β‐Pyridyl-Thioesters. (2024). ACS Publications. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. (2021). Conversion of Esters to Thioesters under Mild Conditions. [Link]
-
ResearchGate. (2007). Purification of Proteins From Cell-Culture Medium or Cell-Lysate by High-Speed Counter-Current Chromatography Using Cross-Axis Coil Planet Centrifuge. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanethioic acid, S-(4-methylphenyl) ester (CAS 10436-83-6). [Link]
- J. Org. Chem. 1997, 62 (21), 7512-7515.
-
YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). [Link]
-
PubMed. (2014). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. [Link]
-
PubMed. (2024). New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Not Voodoo. [Link]
-
MDPI. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. [Link]
-
World Journal of Pharmaceutical Research. (2025). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP-HPLC. [Link]
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. [Link]
-
FooDB. (2010). Showing Compound 1-(Methylthio)propane (FDB020354). [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- Google Patents. (1997).
-
SWGDrug. (2018). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. [Link]
-
MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
Sources
Technical Support Center: S-Propionyl-4-mercaptotoluene (SPMT) Stability & Handling
Topic: Addressing Thermal Degradation of S-Propionyl-4-mercaptotoluene Ticket ID: TS-SPMT-2024-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open for Public Access
Executive Summary
This compound (SPMT) is a specialized thioester reagent often used as an acyl donor in native chemical ligation or as a metabolic probe. While valuable, it exhibits significant thermal instability compared to its oxygen-ester counterparts.
Users frequently report "purity drift" during storage or heating. This guide addresses the causality of degradation , diagnostic protocols , and remediation strategies to ensure experimental integrity.
Module 1: Diagnosis & Detection
"Is my sample compromised?"
Before running complex analytical methods, perform a sensory and visual check. The degradation of SPMT releases 4-methylbenzenethiol (p-thiocresol) , which has a distinct olfactory signature.
| Indicator | Observation | Technical Interpretation |
| Olfactory | Strong "skunky," rotten cabbage, or garlic odor. | High Probability of Degradation. Intact thioesters have a mild odor. The sharp stench indicates hydrolysis has released the free thiol [1]. |
| Visual | Yellowing of the solid or oil; formation of precipitate in oil. | Oxidative Coupling. The free thiol oxidizes to form di-p-tolyl disulfide, which often introduces color or turbidity [2]. |
| Solubility | Reduced solubility in original solvent. | Disulfide Formation. The disulfide byproduct has different solubility parameters than the parent thioester. |
Analytical Confirmation (GC-MS / NMR)
If the sensory check is positive, quantify the extent of degradation.
-
1H-NMR: Look for the disappearance of the propionyl -CH2- quartet (~2.6 ppm) and the appearance of the free thiol proton (if not exchanged) or shifts in the aromatic region corresponding to the disulfide.
-
GC-MS: You will likely observe three peaks:
-
Parent: this compound
-
Degradant A: 4-Methylbenzenethiol (Hydrolysis product)
-
Degradant B: Di-p-tolyl disulfide (Oxidation product)
-
Module 2: Mechanism of Failure
"Why did it degrade at room temperature?"
To prevent recurrence, you must understand the underlying chemistry. Thioesters are thermodynamically less stable than oxygen esters due to poor orbital overlap between the carbonyl carbon (2p orbital) and the sulfur atom (3p orbital).
The Degradation Cascade
-
Hydrolysis/Thermolysis: Moisture and heat attack the weak C-S bond, cleaving the molecule into propionic acid and 4-methylbenzenethiol.
-
Auto-Oxidation: The released thiol is highly reactive. Upon exposure to air, it rapidly dimerizes into the disulfide [3].
Note: This process is autocatalytic in moist environments because the generated acid can further catalyze hydrolysis.
Figure 1: The thermal and hydrolytic degradation pathway of SPMT leading to disulfide contamination.
Module 3: Troubleshooting & Remediation
"Can I save my sample?"
Use this decision matrix to determine if your sample is recoverable.
Decision Matrix
Figure 2: Workflow for determining usability of SPMT samples based on sensory and analytical data.
Purification Protocol (If Purity is 80-95%)
Warning: Do NOT use high-temperature distillation. The heat will accelerate the degradation you are trying to remove.
Recommended Method: Flash Column Chromatography
-
Stationary Phase: Silica Gel (SiO2).
-
Mobile Phase: Hexanes:Ethyl Acetate (Start 95:5, gradient to 90:10).
-
Procedure:
-
The non-polar disulfide (contaminant) will likely elute first or very differently from the thioester.
-
The free thiol (p-thiocresol) may streak; adding 1% acetic acid to the eluent can help sharpen peaks, but ensure the thioester is stable to acid first (test small scale).
-
-
Validation: Check fractions via TLC. The thioester should be UV active.
Module 4: Prevention & Storage Guidelines
"How do I stop this from happening again?"
The "High Energy" nature of the thioester bond means it is always seeking a lower energy state (hydrolysis) [4]. You must raise the activation energy barrier for degradation.
| Parameter | Protocol | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the hydrolysis reaction. Room temperature storage significantly reduces half-life. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, preventing the secondary oxidation of any liberated thiol into the difficult-to-remove disulfide. |
| Moisture | Desiccator | Water is the primary reagent in the degradation step. Anhydrous storage is non-negotiable. |
Frequently Asked Questions (FAQ)
Q1: Can I use a sample that is 90% pure for kinetic studies? A: No. The presence of 4-methylbenzenethiol (even at 5-10%) can act as a nucleophile or radical scavenger, skewing kinetic data. For synthesis, 90% may be acceptable if the byproduct does not interfere with the next step.
Q2: Why does the bottle pressurize slightly? A: If the degradation pathway involves decarboxylation (rare for propionyl, common for other acyls) or if volatile byproducts form, pressure can build. However, for SPMT, pressure usually indicates volatile thiol accumulation or solvent evaporation. Open with caution in a fume hood.
Q3: Is the degradation reversible? A: No. Once the thioester bond is cleaved, you cannot "re-attach" the propionyl group simply by cooling or drying. You must re-synthesize or purify the compound.
References
-
Organic Chemistry Portal. (n.d.). Oxidation of Thiols to Disulfides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015).[1] Why is the thioester bond weaker than a regular ester bond? Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectral Analysis: S-Propionyl-4-mercaptotoluene vs. Free Thiol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Distinction Between Thioesters and Thiols in Scientific Research
In the landscape of drug development and material science, the thiol group (-SH) and its thioester derivative (-S-C(O)-R) are pivotal functional groups. Thiols are essential for protein structure, antioxidant activity, and serve as versatile nucleophiles in organic synthesis.[1][2] The conversion of a thiol to a thioester is a common strategy in prodrug design to mask the thiol's reactivity or improve its pharmacokinetic profile. Consequently, the ability to definitively and rapidly distinguish between these two functional states is not merely an academic exercise; it is a critical checkpoint in synthesis, quality control, and mechanistic studies.
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral signatures of S-Propionyl-4-mercaptotoluene and its corresponding free thiol, 4-mercaptotoluene. We will explore the underlying principles of their distinct spectral features, provide a robust experimental protocol for their analysis, and present the data in a clear, comparative format.
Theoretical Framework: The Vibrational Language of Thiols and Thioesters
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of the absorbed radiation corresponds to the energy required for a specific vibrational mode, such as the stretching or bending of a chemical bond.[3] The key to differentiating our two compounds of interest lies in the unique vibrational frequencies of the thiol (S-H) bond and the thioester carbonyl (C=O) group.
-
The Thiol (S-H) Stretch: The S-H bond in a thiol gives rise to a characteristic stretching vibration. This absorption is typically weak in intensity but appears in a relatively uncongested region of the infrared spectrum, generally between 2550 and 2600 cm⁻¹ .[4][5] Its presence is a definitive marker for a free thiol group.
-
The Thioester Carbonyl (C=O) Stretch: The carbonyl group in a thioester exhibits a strong stretching absorption. This peak is typically found in the range of 1680-1715 cm⁻¹ .[6] The presence of this strong band, coupled with the absence of the S-H stretch, is the hallmark of a thioester.
Comparative Spectral Analysis: Visualizing the Functional Group Transformation
The conversion of 4-mercaptotoluene to this compound results in a clear and unambiguous change in the FTIR spectrum. The disappearance of the weak S-H stretching peak and the emergence of a strong C=O stretching peak provide definitive evidence of the acylation of the thiol group.
Below is a table summarizing the expected key vibrational frequencies for these two compounds.
| Functional Group | Vibrational Mode | 4-mercaptotoluene (Free Thiol) | This compound (Thioester) | Intensity |
| Thiol | S-H Stretch | ~2563 cm⁻¹[7] | Absent | Weak |
| Thioester | C=O Stretch | Absent | ~1680-1715 cm⁻¹[6] | Strong |
| Aromatic Ring | C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Medium |
| Methyl Group | C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Medium |
| Aromatic Ring | C=C Bending | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | Medium-Strong |
Experimental Protocol: Acquiring High-Quality FTIR Spectra via ATR
Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique that requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis of solid and liquid samples.[8][9][10][11]
Objective: To obtain and compare the FTIR spectra of 4-mercaptotoluene and this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or Zinc Selenide crystal)[8]
-
This compound (synthesis required, likely an oil or solid)[14][15]
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This is a crucial step to account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself. The software will automatically subtract this from the sample spectrum.
-
-
Sample Analysis (4-mercaptotoluene):
-
Place a small amount of solid 4-mercaptotoluene onto the center of the ATR crystal.
-
If the sample is solid, use the ATR's pressure clamp to ensure firm, even contact between the sample and the crystal.[8]
-
Acquire the sample spectrum. Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample.
-
Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.
-
-
Sample Analysis (this compound):
-
Repeat step 3 with a small amount of this compound.
-
-
Data Processing and Analysis:
-
Using the spectrometer software, perform a baseline correction and peak-picking routine on both spectra.
-
Directly compare the two spectra, focusing on the 2500-2600 cm⁻¹ region for the S-H stretch and the 1650-1750 cm⁻¹ region for the C=O stretch.
-
Visualizing the Workflow and Spectral Differences
To further clarify the experimental and analytical process, the following diagrams illustrate the workflow and the key spectral distinctions.
Caption: Experimental workflow for comparative FTIR analysis.
Caption: Key structural and spectral differences.
Conclusion
FTIR spectroscopy offers a rapid, reliable, and non-destructive method for distinguishing between thiols and their thioester derivatives. The presence of a weak S-H stretching band around 2563 cm⁻¹ is a definitive marker for the free thiol, 4-mercaptotoluene. Conversely, the absence of this peak and the appearance of a strong carbonyl (C=O) stretching band between 1680-1715 cm⁻¹ confirms the successful formation of the thioester, this compound. This straightforward analytical approach is invaluable for reaction monitoring, quality assurance, and the characterization of thiol-containing molecules in various scientific disciplines.
References
- Vertex AI Search. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group.
- Vertex AI Search. (n.d.). FTIR spectra of petroleum thioethers.
- Reddit. (2024). SH bond in IR.
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance.
- Measurlabs. (n.d.). ATR-FTIR Analysis | Attenuated Total Reflectance.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- Vertex AI Search. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm⁻¹.
- The Royal Society of Chemistry. (n.d.). Thioester supporting info.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- Bruker. (n.d.). Attenuated Total Reflectance (ATR).
- Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives.
- Sigma-Aldrich. (n.d.). 4-Methylbenzenethiol 98%.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- MMRC. (n.d.). ATR – Theory and Applications.
- ResearchGate. (2025, August 6). Sulfur-containing polymers. Synthesis and properties.
- mVOC 4.0. (n.d.). 4-methylbenzenethiol.
- PubMed. (n.d.). Characterization of the propionyl-CoA synthetase (PrpE) enzyme.
- Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols.
- YouTube. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates.
- MDPI. (n.d.). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers.
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- MSU chemistry. (n.d.). Infrared Spectrometry.
- ResearchGate. (n.d.). Infrared spectroscopy (S-H stretching region) of 1 and p-thiocresol.
- NIST. (n.d.). Benzenethiol, 4-methyl-.
- Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- NIH. (2020, November 27). From Infrared Spectra to Macroscopic Mechanical Properties of sH Gas Hydrates.
- ChemBK. (n.d.). o-Mercaptotoluene.
- Sigma-Aldrich. (n.d.). 4-Methylbenzenethiol 98%.
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A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of S-Propionyl-4-mercaptotoluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth exploration of the mass spectrometry fragmentation patterns of S-Propionyl-4-mercaptotoluene, a thioester of significant interest in various research domains. We will delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative analysis with alternative analytical methodologies. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to interpret mass spectra with greater confidence and to select the most appropriate analytical techniques for their specific needs.
Introduction to this compound and its Analytical Importance
This compound is an aromatic thioester. The structural elucidation and quantification of such molecules are critical in fields ranging from environmental analysis to pharmaceutical development. Mass spectrometry stands as a powerful tool for this purpose, providing detailed information about a molecule's structure through its characteristic fragmentation patterns.[1] Understanding these patterns is essential for unambiguous identification and for developing robust quantitative assays.
This guide will focus on predicting and explaining the fragmentation of this compound under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound is dictated by its chemical structure, which includes a propionyl group, a thioester linkage, and a 4-methylphenyl (tolyl) group. The presence of the sulfur atom, the carbonyl group, and the aromatic ring provides specific sites for charge localization and subsequent bond cleavages.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
The expected molecular ion ([M]•+) of this compound (molar mass: 180.26 g/mol ) would appear at an m/z of 180. The primary fragmentation pathways are predicted to be:
-
α-Cleavage at the Thioester Bond: This is a characteristic fragmentation for thioesters.
-
Cleavage of the S-CO Bond: Loss of the propionyl radical (•COCH2CH3) would result in the formation of the 4-mercaptotoluene radical cation at m/z 124 . This fragment is expected to be prominent due to the stability of the resulting cation. The mass spectrum of 4-methylbenzenethiol is well-documented and can be used as a reference.[3]
-
Cleavage of the C-S Bond: Loss of the 4-mercaptotoluene radical (•SC6H4CH3) would lead to the propionyl cation ([CH3CH2CO]+) at m/z 57 . This is also a common and expected fragment.
-
-
McLafferty Rearrangement: The propionyl group contains a γ-hydrogen, making it susceptible to the McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen with concomitant cleavage of the α-β carbon-carbon bond, resulting in the loss of a neutral ethene molecule (C2H4) and the formation of a radical cation at m/z 152 .[4]
-
Fragmentation of the Toluene Moiety: The 4-mercaptotoluene fragment (m/z 124) can undergo further fragmentation characteristic of toluene derivatives. This includes the loss of a hydrogen atom to form a stable tropylium-like ion at m/z 123 , and further fragmentation of the aromatic ring leading to smaller ions.[5]
Below is a visual representation of the predicted EI fragmentation pathway.
Caption: Predicted Electron Ionization (EI) fragmentation of this compound.
Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Formula | Proposed Structure/Identity | Fragmentation Pathway |
| 180 | [C10H12OS]•+ | Molecular Ion | - |
| 152 | [C8H8OS]•+ | Product of McLafferty Rearrangement | Loss of C2H4 |
| 124 | [C7H8S]•+ | 4-Mercaptotoluene radical cation | α-Cleavage (loss of propionyl radical) |
| 123 | [C7H7S]+ | Tropylium-like ion | Loss of H• from m/z 124 |
| 57 | [C3H5O]+ | Propionyl cation | α-Cleavage (loss of 4-mercaptotoluene radical) |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+) with minimal in-source fragmentation.[6] Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).
For this compound, the protonated molecule ([C10H13OS]+) would have an m/z of 181 . The major fragmentation pathways in an MS/MS experiment are predicted to be:
-
Neutral Loss of 4-Mercaptotoluene: The most likely fragmentation would be the cleavage of the C-S bond, leading to the neutral loss of 4-mercaptotoluene (C7H8S) and the formation of the propionyl cation at m/z 57 .
-
Neutral Loss of Propionic Acid: Although less common for thioesters compared to esters, the neutral loss of propionic acid (CH3CH2COOH) could occur, resulting in a fragment at m/z 107 .
-
Cleavage of the Thioester Bond: Similar to EI, cleavage of the S-CO bond could lead to the formation of the protonated 4-mercaptotoluene ion at m/z 125 .
The following diagram illustrates the predicted ESI-MS/MS fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Identity of Product Ion |
| 181 | 57 | C7H8S (4-Mercaptotoluene) | Propionyl cation |
| 181 | 123 | C2H4O2 (Propionic acid) | Toluene-4-thiolate derived ion |
| 181 | 125 | C3H4O (Propenal) | Protonated 4-Mercaptotoluene |
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific analytical goal, such as qualitative identification, quantitative analysis, or analysis in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.
-
Strengths:
-
Excellent chromatographic separation of isomers and impurities.
-
Provides highly reproducible fragmentation patterns under EI, creating a valuable spectral fingerprint for identification.
-
High sensitivity, especially in selected ion monitoring (SIM) mode.
-
-
Limitations:
-
Requires the analyte to be volatile and thermally stable.
-
Derivatization may be necessary for less volatile or polar related compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can handle a wider range of compounds, including those that are not amenable to GC.
-
Strengths:
-
Applicable to non-volatile and thermally labile compounds.
-
Soft ionization (ESI) often preserves the molecular ion, which is advantageous for molecular weight determination.
-
Tandem MS (MS/MS) provides high selectivity and sensitivity for quantitative analysis in complex matrices.[7]
-
-
Limitations:
-
Chromatographic resolution may be lower than GC for some compounds.
-
Matrix effects can be more pronounced, potentially affecting quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV or Other Detectors
HPLC with detectors such as UV-Vis can be a cost-effective alternative for quantitative analysis, particularly when a mass spectrometer is not available.
-
Strengths:
-
Robust and widely available instrumentation.
-
Good for routine quantitative analysis of known compounds.
-
-
Limitations:
-
Lacks the structural information provided by mass spectrometry.
-
Lower specificity compared to MS, making it more susceptible to interferences from co-eluting compounds.
-
Table 3: Comparison of Analytical Methods for this compound
| Feature | GC-MS | LC-MS/MS | HPLC-UV |
| Principle | Gas phase separation followed by mass analysis | Liquid phase separation followed by mass analysis | Liquid phase separation with UV absorbance detection |
| Analyte Suitability | Volatile, thermally stable | Wide range of polarity and volatility | Chromophore-containing compounds |
| Identification | High (based on fragmentation pattern) | High (based on precursor/product ions) | Low (based on retention time) |
| Quantification | High sensitivity and selectivity | Very high sensitivity and selectivity | Moderate sensitivity, lower selectivity |
| Throughput | Moderate | High | High |
| Cost | Moderate to High | High | Low to Moderate |
Experimental Protocols
To facilitate the practical application of the information provided in this guide, detailed experimental protocols for GC-MS and LC-MS/MS analysis are outlined below.
GC-MS Analysis Protocol
Objective: To identify this compound and characterize its EI fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Materials:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC vial with insert
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. Dilute the stock solution to a final concentration of 10 µg/mL.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless or split 10:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum of the peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern in this guide.
-
LC-MS/MS Analysis Protocol
Objective: To develop a selective and sensitive method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an ESI source.
Materials:
-
This compound standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
LC vials
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Prepare a series of calibration standards by serial dilution in the initial mobile phase composition.
-
LC Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion: m/z 181
-
Product Ions: m/z 57 and m/z 125 (select the most intense and specific for quantification and confirmation).
-
-
Optimize collision energy for each transition.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Quantify this compound in unknown samples using the calibration curve.
-
Conclusion
This guide provides a comprehensive overview of the predicted mass spectrometry fragmentation patterns of this compound under both EI and ESI conditions. By understanding the likely cleavage points and rearrangement reactions, researchers can more effectively identify this compound and interpret its mass spectra. The comparison with alternative analytical methods highlights the strengths and weaknesses of each technique, allowing for an informed decision based on the specific analytical requirements. The detailed experimental protocols serve as a starting point for method development, enabling the reliable analysis of this compound in various research and development settings.
References
- de Hoffmann, E., & Stroobant, V. (2007).
- Cole, R. B. (Ed.). (2010).
-
NIST. (n.d.). 4-Methylbenzenethiol. NIST Chemistry WebBook. Retrieved February 7, 2024, from [Link]
- McLafferty, F. W. (1959). Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.
- Kitteringham, N. R., Jenkins, R. E., Lane, C. S., Elliott, V. L., & Park, B. K. (2009). Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics.
- Buré, C., Boujard, O., Bertrand, M., Lange, C., & Delmas, A. F. (2005). Collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry, 11(1), 31-34.
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Turecek, F., & McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
- Byrd, G. D., & Ogden, M. W. (2003). Liquid chromatography/mass spectrometry analysis of tobacco-specific nitrosamines. Journal of Mass Spectrometry, 38(1), 98-107.
- Niessen, W. M. (2001).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Watson, J. T., & Sparkman, O. D. (2007).
- Smith, R. M. (2004). Understanding mass spectra: a basic approach. John Wiley & Sons.
- Siuzdak, G. (1996). Mass spectrometry for biotechnology. Academic press.
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- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
A Comparative Guide to Self-Assembled Monolayer (SAM) Quality: S-Propionyl-4-mercaptotoluene vs. 4-mercaptotoluene
For researchers, scientists, and drug development professionals working at the frontier of surface modification, the quality of a self-assembled monolayer (SAM) is paramount. The choice of precursor molecule is a critical determinant of the final SAM's structural integrity, stability, and functionality. This guide provides an in-depth comparison of two common precursors for generating 4-methylbenzenethiolate SAMs: the free thiol, 4-mercaptotoluene, and its S-propionyl protected form, S-Propionyl-4-mercaptotoluene. We will delve into the mechanistic nuances of SAM formation from each, present supporting experimental data, and provide actionable protocols for achieving high-quality monolayers.
The Central Debate: Stability vs. Reactivity
The core of the comparison between this compound and 4-mercaptotoluene lies in a classic chemical trade-off: the stability of the precursor versus the reactivity of the functional group.
-
4-mercaptotoluene (p-Thiocresol) : As a free thiol, this molecule possesses a readily reactive sulfhydryl group (-SH) that can spontaneously form a covalent bond with gold and other noble metal surfaces.[1] However, this high reactivity also makes it susceptible to oxidation, leading to the formation of disulfides (R-S-S-R) in solution or under ambient conditions.[2] These disulfide impurities can disrupt the ordering of the SAM and introduce defects.
-
This compound : This molecule features a thioester, a common protecting group for the thiol functionality. The propionyl group sterically and electronically shields the sulfur atom, preventing oxidation and disulfide formation, thus enhancing the shelf-life and purity of the precursor. However, this protection necessitates an additional chemical step—deprotection—to liberate the free thiol for SAM formation.
The critical question for the researcher is whether the convenience and stability of the protected thiol justify the additional deprotection step, and whether the resulting SAM is of comparable or superior quality to one formed from the free thiol.
Mechanism of SAM Formation: A Tale of Two Pathways
The assembly process for these two precursors on a gold substrate follows distinct pathways, which are visualized in the workflow diagram below.
Caption: Basic hydrolysis of this compound.
Protocol 3: Characterization of SAM Quality
-
Contact Angle Goniometry:
-
Place a small droplet (1-5 µL) of deionized water on the SAM-coated surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A higher contact angle for a methyl-terminated SAM indicates a more hydrophobic and well-ordered surface.
-
-
Ellipsometry:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the substrate.
-
Model the data to determine the thickness of the organic monolayer. A uniform thickness close to the theoretical length of the molecule suggests a well-formed SAM.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
Analyze the S 2p core level spectrum. A peak at approximately 162 eV is characteristic of sulfur bonded to gold, confirming chemisorption. [3]The absence of higher binding energy sulfur species indicates the absence of unbound or oxidized sulfur.
-
Conclusion and Recommendations
Both 4-mercaptotoluene and this compound are viable precursors for the formation of high-quality 4-methylbenzenethiolate SAMs.
-
Choose 4-mercaptotoluene when:
-
A straightforward, one-step formation process is desired.
-
High-purity, fresh thiol is available to minimize disulfide contamination.
-
Immediate use after solution preparation is possible.
-
-
Choose this compound when:
-
Long-term storage and stability of the precursor are critical.
-
Control over the initiation of the self-assembly process is needed.
-
The experimental setup allows for the additional deprotection step.
-
Ultimately, the key to a high-quality SAM from this compound is the efficacy of the deprotection step. With a well-optimized in-situ deprotection protocol, researchers can confidently produce SAMs that are structurally and functionally equivalent to those derived from the free thiol, while benefiting from the superior stability of the protected precursor.
References
-
Arisnabarreta, N., et al. (2017). Comparative Study of the Adsorption of Thiols and Selenols on Au (111) and Au (100). Langmuir, 33(48), 13733-13739. Available from: [Link]
-
DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. Available from: [Link]
-
Lee, S., et al. (2014). Catalytic deprotection of thioacetyl groups and the formation of well-ordered octanethiol self-assembled monolayers on Au(111). Bulletin of the Korean Chemical Society, 35(1), 267-270. Available from: [Link]
-
Bumm, L. A., et al. (2010). Molecularly Ordered Decanethiolate Self-Assembled Monolayers on Au(111) from in Situ Cleaved Decanethioacetate: An NMR and STM Study. The Journal of Physical Chemistry C, 114(30), 13086-13093. Available from: [Link]
-
Kwon, S., et al. (2012). Self-Assembled Monolayers of Alkanethioacetates on Au(111) in Ammonium Hydroxide Solution. Bulletin of the Korean Chemical Society, 33(10), 3429-3432. Available from: [Link]
Sources
A Comparative Guide to Purity Determination of S-Propionyl-4-mercaptotoluene: HPLC and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. S-Propionyl-4-mercaptotoluene, an important thiol-containing organic intermediate, requires robust analytical methods to quantify its purity and identify any related substances. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for this purpose, supported by experimental insights and validation principles.
The Central Role of Purity in Drug Development
The purity of this compound is critical as impurities can affect the stability, efficacy, and safety of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent purity thresholds. Therefore, selecting an appropriate, validated analytical method is not merely a technical choice but a fundamental aspect of drug development.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For a moderately polar compound like this compound, an RP-HPLC method with UV detection is the most logical and widely applicable approach.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice. The nonpolar nature of the C18 alkyl chains provides excellent retention for the aromatic ring of the toluene moiety, while allowing for effective separation from more polar or nonpolar impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A gradient is crucial for eluting a wide range of potential impurities with varying polarities within a reasonable timeframe. The buffer controls the pH, which can influence the ionization state of any acidic or basic impurities, thereby affecting their retention.
-
Detection: this compound contains a chromophore (the aromatic ring) that allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC for this compound Purity
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1.0 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
HPLC Workflow Diagram
Caption: Workflow for RP-HPLC purity analysis of this compound.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the HPLC method must be validated according to ICH Q2(R1) guidelines.[1][2][3][4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by peak purity analysis using a PDA detector and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is generally expected.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the reference standard is spiked into the sample.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Comparison with Alternative Analytical Methods
While RP-HPLC is the primary choice, other techniques offer unique advantages and can be used as orthogonal methods to confirm purity.
| Feature | RP-HPLC with UV/PDA | Gas Chromatography (GC-FID/MS) | Capillary Electrophoresis (CE-UV) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field.[6][7] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a standard.[8][9][10][11] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.[12][13][14] | Best for charged species.[15][16] | Applicable to any soluble compound with NMR-active nuclei. |
| Selectivity | High, tunable by changing stationary and mobile phases. | Very high, especially with mass spectrometry (MS) detection. | High, based on charge-to-size ratio. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | Good to excellent (ng to pg range). | Excellent, especially with specific detectors (e.g., SCD) or MS (pg to fg range). | Good to excellent (µM to nM range). | Lower sensitivity (mg to µg range). |
| Analysis Time | Typically 15-60 minutes. | Can be faster than HPLC, but sample preparation may be longer. | Very fast, often less than 15 minutes. | Fast data acquisition, but sample preparation requires accurate weighing. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Moderate. | High. |
| Strengths | Versatile, robust, well-established in pharmaceutical QC. | High resolution for volatile impurities. | High efficiency, low sample and reagent consumption. | Provides structural information, no need for identical reference standard for quantification, orthogonal to chromatography.[8] |
| Limitations | May require derivatization for compounds without a chromophore. | Not suitable for non-volatile or thermally labile compounds. | Less robust than HPLC, sensitive to matrix effects. | Lower sensitivity, potential for peak overlap in complex mixtures. |
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. For this compound, GC could be particularly useful for detecting volatile impurities such as residual solvents or starting materials.
Experimental Protocol: Gas Chromatography
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C) to elute all components.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).
Caption: General workflow for GC-based purity analysis.
Capillary Electrophoresis (CE)
CE offers very high separation efficiency and is based on a different separation principle than HPLC, making it an excellent orthogonal technique.[17] It is particularly well-suited for charged analytes.
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation: CE system with a UV detector.
-
Capillary: Fused silica capillary.
-
Buffer: A buffer solution at a specific pH (e.g., phosphate or borate buffer).
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Sample Injection: Hydrodynamic or electrokinetic injection.
Caption: General workflow for CE-based purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[8][10] It relies on the use of a certified internal standard.
Experimental Protocol: Quantitative NMR
-
Instrumentation: High-resolution NMR spectrometer.
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Calculation: Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the standard.
Caption: General workflow for qNMR-based purity analysis.
Conclusion
For the routine purity determination of this compound, a validated RP-HPLC method stands out as the most suitable technique due to its robustness, high resolving power, and widespread availability in QC laboratories. However, for a comprehensive purity profile, especially during method development and validation, employing an orthogonal method is highly recommended. GC is invaluable for assessing volatile impurities, while CE and qNMR provide confirmatory data based on different physicochemical principles. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the stage of drug development.
References
-
Bassan, F. et al. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. PubMed. Available at: [Link]
- Gautier, J. et al. (1999). Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them. Google Patents.
-
Sule, P. et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research. Available at: [Link]
-
Wang, Y. et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC. Available at: [Link]
-
Khan, I. et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. Available at: [Link]
-
Wang, C. et al. (2015). Determination of Thiols by Capillary Electrophoresis with Amperometric Detection at a Coenzyme Pyrroloquinoline Quinone Modified Electrode. ResearchGate. Available at: [Link]
-
Gauthier, T. D. & G. F. Pauli (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
-
Faletrov, Y. V. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple? ResearchGate. Available at: [Link]
-
Agilent Technologies (n.d.). High Performance Capillary Electrophoresis. Agilent. Available at: [Link]
-
Sun, M. et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. PMC - NIH. Available at: [Link]
-
Bruker (n.d.). Quantitative NMR Spectroscopy. Bruker. Available at: [Link]
- Tdk Corp (2014). Quantification method of thiol compound and sulfide compound. Google Patents.
-
Mahajan, S. & I. P. Singh (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]
-
Lunte, S. M. et al. (1998). Determination of thiols by capillary electrophoresis with amperometric detection at a coenzyme pyrroloquinoline quinone modified electrode. PubMed. Available at: [Link]
-
Mestrelab Resources (2013). Purity Calculation. Mestrelab. Available at: [Link]
-
Capone, D. L. et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography. American Chemical Society. Available at: [Link]
-
U.S. Food and Drug Administration (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
International Council for Harmonisation (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
Chen, J. et al. (2016). Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography. Taylor & Francis Online. Available at: [Link]
-
Reddit (2021). Quantitative purity determination with NMR. Reddit. Available at: [Link]
-
Shomu's Biology (2020). Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins. YouTube. Available at: [Link]
-
Pharma state (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
European Medicines Agency (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]
-
Hage, D. S. (2019). An Overview of Capillary Electrophoresis (CE) in Clinical Analysis. DigitalCommons@UNL. Available at: [Link]
-
U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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- 6. m.youtube.com [m.youtube.com]
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- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 11. Purity Calculation - Mestrelab Resources [mestrelab.com]
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- 17. agilent.com [agilent.com]
Electrochemical Desorption Studies of S-Propionyl-4-mercaptotoluene Monolayers
A Comparative Technical Guide for Surface Scientists
Executive Summary
This guide provides a technical comparison between S-Propionyl-4-mercaptotoluene (SPMT) and its free-thiol analogue, 4-Mercaptotoluene (4-MT) , for the formation of Self-Assembled Monolayers (SAMs) on gold.
While 4-MT is the direct adsorbate, it is highly susceptible to oxidative dimerization in ambient conditions, leading to disulfide contamination and disordered monolayers. SPMT serves as a thioester-protected precursor ; it offers superior shelf stability and solution purity but requires specific "in situ" deprotection protocols to generate high-fidelity SAMs. This guide details the electrochemical desorption methodologies used to validate the quality, coverage, and stability of SPMT-derived monolayers.
Mechanistic Pathways & Assembly Logic
The fundamental difference between SPMT and 4-MT lies in the adsorption pathway. 4-MT adsorbs directly but competes with its disulfide oxidation product. SPMT requires base-catalyzed cleavage of the propionyl group to generate the active thiolate species (
Figure 1: Assembly & Deprotection Mechanism
The following diagram illustrates the convergent pathways of SPMT and 4-MT toward the final Gold-Thiolate species, highlighting the oxidative risk associated with the free thiol.
Caption: Convergent assembly pathways. SPMT avoids the oxidative dimerization trap (dashed line) that compromises 4-MT, ensuring a purer final monolayer.
Comparative Performance Analysis
The electrochemical reductive desorption scan is the "fingerprint" of SAM quality. A sharp, single peak indicates a well-ordered, homogenous monolayer. Broad or multiple peaks suggest domains, defects, or mixed species (thiol/disulfide).
Table 1: Electrochemical Parameters (0.1 M NaOH)
| Parameter | This compound (SPMT) | 4-Mercaptotoluene (4-MT) | Significance |
| Precursor State | Stable Thioester | Oxidation-Prone Thiol | SPMT ensures reproducible concentration. |
| Deposition Condition | Ethanol + 5% NH₄OH (Deprotection) | Pure Ethanol (Degassed) | Base is critical for SPMT activation. |
| Desorption Potential ( | -1.00 V ± 0.05 V (vs Ag/AgCl) | -0.95 V to -1.05 V | Identical |
| Peak Width (FWHM) | Narrow (< 100 mV) | Variable (often broad) | Narrow peaks indicate high crystalline order. |
| Surface Coverage ( | ~4.5 - 5.0 × 10⁻¹⁰ mol/cm² | ~3.0 - 5.0 × 10⁻¹⁰ mol/cm² | SPMT often yields higher consistent coverage. |
| Defect Density | Low | Moderate to High | 4-MT defects arise from disulfide co-adsorption. |
Technical Insight: The desorption potential for aromatic thiols (-1.0 V in alkaline media) is generally less negative than for long-chain alkanethiols (-1.1 to -1.2 V) due to different stabilization energies (rigid
-stacking vs. van der Waals alkyl interactions).
Detailed Experimental Protocol
To achieve the "clean" desorption traces characteristic of SPMT, the following protocol must be strictly followed. The inclusion of a deprotecting base is the critical control point.
Phase 1: Electrode Preparation
-
Polishing: Polish polycrystalline gold electrodes with 0.05 µm alumina slurry; sonicate in Milli-Q water.
-
Electrochemical Cleaning: Cycle in 0.5 M H₂SO₄ (-0.2 V to +1.5 V vs Ag/AgCl) until stable gold oxide reduction peaks are observed.
Phase 2: Monolayer Deposition (The Divergence)
-
Method A (SPMT - Recommended):
-
Prepare 1 mM SPMT in ethanol.
-
Add NH₄OH (conc.) to reach ~3-5% v/v concentration. Note: This triggers the cleavage of the propionyl group.
-
Incubate gold electrode for 24 hours at room temperature.
-
Rinse copiously with ethanol, then water.
-
-
Method B (4-MT - Alternative):
-
Prepare 1 mM 4-MT in degassed ethanol (Schlenk line recommended).
-
Incubate for 24 hours under inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Phase 3: Electrochemical Desorption
-
Electrolyte: 0.1 M NaOH (degassed with N₂ for 20 mins).
-
Setup: Three-electrode cell (Au working, Pt wire counter, Ag/AgCl reference).
-
Scan: Linear Sweep Voltammetry (LSV) from -0.2 V to -1.4 V.
-
Rate: 50 mV/s.
-
Analysis: Integrate the reduction peak area (
) to calculate surface coverage ( ) using Faraday’s Law: .
Figure 2: Experimental Workflow
Caption: Step-by-step validation workflow. Note the critical branching at the deposition stage where SPMT requires base activation.
Data Interpretation & Troubleshooting
When analyzing the desorption data, use these heuristics to diagnose monolayer quality:
-
Peak at -1.0 V (Sharp): Successful formation of a dense, standing-up aromatic thiolate monolayer.
-
Peak at -0.7 V to -0.8 V (Broad): Indicates "lying-down" phase or low-density coverage. This often occurs if the incubation time was too short or the SPMT was not fully deprotected.
-
Double Peaks: Suggests mixed domains (e.g., coexistence of ordered domains and disordered defects).
-
Charge Density (
) < 40 µC/cm²: Indicates sub-monolayer coverage. Check the concentration of NH₄OH; insufficient base leads to incomplete cleavage of the propionyl group.
References
-
Electrochemical Stability of Thiolate SAMs: Systematic study of reductive desorption trends for aromatic vs. alkyl thiols on gold. Source: ACS Applied Materials & Interfaces (2023).[1][1]
-
Reductive Desorption of Benzene Thiol: Establishes the characteristic desorption potential of aromatic thiolates in alkaline media (-1.0 V). Source: ResearchGate / University of Southampton.
-
Thioacetate vs. Thiol SAMs: Comparative analysis of SAM quality derived from protected thioesters vs. free thiols. Source: Langmuir (2004).
-
4-Methylbenzenethiol Desorption: Confirmation of desorption peak potentials for p-toluenethiol derivatives. Source: CONICET / Journal of Physical Chemistry C.
Sources
Technical Guide: Stability Profiling of S-Acetyl vs. S-Propionyl Thioester Protecting Groups
Executive Summary
The Bottom Line: The choice between S-acetyl (S-Ac) and S-propionyl (S-Pr) protecting groups is a calculated trade-off between synthetic lability and biological half-life .
-
S-Acetyl: The industry standard for transient protection. It offers rapid deprotection kinetics under mild basic conditions (hydroxylamine, hydrazine) and near-instantaneous cleavage by intracellular thioesterases. Ideal for "smart" drug delivery where rapid payload release is critical upon cell entry.
-
S-Propionyl: A "tuner" modification. The addition of a single methylene unit (-CH₂-) introduces steric bulk that retards nucleophilic attack, extending the half-life in physiological buffers and plasma. It is the superior choice when the construct requires prolonged circulation stability or when S-acetyl proves too labile during intermediate purification steps.
Mechanistic Foundation: The Steric-Electronic Interface
To understand the stability difference, we must look beyond the simple structural formula and analyze the transition state energy of the hydrolysis reaction.
The Nucleophilic Attack
Both protecting groups are thioesters. Thioesters are "high-energy" bonds compared to oxygen esters due to poor orbital overlap between the carbonyl carbon (
-
S-Acetyl (
): The carbonyl carbon is sterically exposed. The small methyl group offers minimal resistance to the incoming nucleophile. -
S-Propionyl (
): The ethyl group introduces a higher degree of steric hindrance (Newman projection analysis confirms increased rotational barriers). This raises the activation energy ( ) for the formation of the tetrahedral intermediate, effectively slowing down the rate of hydrolysis ( ).
Visualization: Steric Influence on Hydrolysis Kinetics
Caption: Comparative kinetic pathway showing the steric retardation of nucleophilic attack in S-Propionyl thioesters.
Comparative Stability Profile
The following data summarizes the performance of these groups across critical environments. Note that specific half-life values (
Table 1: Stability Benchmarking
| Parameter | S-Acetyl (S-Ac) | S-Propionyl (S-Pr) | Mechanism of Difference |
| pH 7.4 (PBS) | Moderate Stability ( | Enhanced Stability ( | Steric hindrance of spontaneous hydrolysis. |
| pH 8.5 (Bicarbonate) | Labile ( | Moderately Labile | Base-catalyzed hydrolysis scales with steric access. |
| Plasma Stability | Low (Rapid cleavage by esterases) | Low-Medium (Slight resistance) | Enzyme pocket fit; Propionyl fits less optimally in some esterase active sites. |
| Intracellular Release | Very Fast (Minutes) | Fast (Minutes to Hours) | Both are substrates for cytosolic thioesterases, but S-Pr is processed slower. |
| Hydroxylamine (0.5M) | Instant Deprotection | Rapid Deprotection | Powerful nucleophile overcomes steric barrier easily. |
Critical Insight: In Solid Phase Peptide Synthesis (SPPS), S-acetyl groups on cysteine are often too labile for Fmoc removal conditions (20% piperidine). While S-propionyl offers a marginal improvement, S-benzoyl or S-pivaloyl are recommended if strict orthogonality to piperidine is required. S-Ac and S-Pr are best reserved for post-cleavage functionalization or prodrug capping.
Experimental Validation Protocol
As a scientist, you should not rely solely on literature values. The stability of a thioester is heavily influenced by the neighboring structure (e.g., an adjacent electron-withdrawing group can destabilize the bond).
The Standard: The Ellman's Assay (DTNB) is the gold standard for validating thioester stability. Since DTNB reacts only with free thiols, the increase in absorbance at 412 nm directly correlates to the rate of protecting group loss (hydrolysis).
Protocol: Kinetic Stability Assay (Self-Validating)
Reagents:
-
Buffer A: PBS pH 7.4 (Physiological baseline).
-
Buffer B: PBS pH 8.0 + 10% Plasma (Enzymatic challenge).
-
DTNB Solution: 5,5′-dithiobis-(2-nitrobenzoic acid) (Ellman’s Reagent) in Buffer A.
-
Test Compounds: S-Ac-Linker and S-Pr-Linker (10 mM stocks in DMSO).
Workflow:
-
Preparation: Dilute Test Compounds to 100 µM in Buffer A and Buffer B in a 96-well plate.
-
Zeroing: Measure Absorbance (
) at 412 nm immediately. -
Incubation: Incubate at 37°C.
-
Sampling: At defined intervals (
min), transfer aliquots to a fresh plate containing excess DTNB solution. -
Readout: Measure
. The release of TNB²⁻ indicates free thiol generation. -
Calculation: Plot % Hydrolysis vs. Time. Fit to a first-order decay model:
Visualization: Validation Workflow
Caption: Step-by-step workflow for quantifying thioester stability using the DTNB (Ellman's) assay.
Application Guide: When to Use Which?
Case A: The "Trojan Horse" Prodrug
-
Goal: Deliver a thiol-based drug (e.g., Glutathione analog) into the cell.
-
Challenge: The drug must survive plasma esterases but cleave inside the cell.
-
Recommendation: Start with S-Propionyl.
-
Reasoning: S-Acetyl is often cleaved too rapidly in plasma (half-life < 30 min in some rodent models), releasing the thiol prematurely outside the cell where it can be oxidized. S-Propionyl extends this window, improving bioavailability.
-
Case B: Chemical Crosslinking (SATA/SATP Reagents)
-
Goal: Introduce a protected thiol onto a lysine residue for subsequent conjugation (e.g., Antibody-Drug Conjugate).
-
Challenge: The linker must be stable during the conjugation reaction (often pH 7-8) but deprotect easily with hydroxylamine.
-
Recommendation: S-Acetyl (SATA).
-
Reasoning: The deprotection step is a manual chemical process. S-Acetyl deprotects cleanly and instantly with hydroxylamine. The slight stability gain of S-Propionyl is unnecessary here and might require harsher deprotection conditions that could damage the protein.
-
References
-
Thioester Hydrolysis Kinetics & Mechanism
-
Source: Hupe, D. J., & Jencks, W. P. (1977).[1] "Nonlinear structure-reactivity correlations. The reaction of nucleophiles with thioesters." Journal of the American Chemical Society.
- Relevance: Foundational physical organic chemistry establishing the sensitivity of thioesters to steric effects during nucleophilic
-
URL:[Link]
-
-
S-Acyl Glut
- Source: Vogel, J., et al. (2005). "S-acyl-glutathione derivatives: stability and biological activity." Journal of Pharmacy and Pharmacology.
- Relevance: Demonstrates the biological half-life extension achieved by increasing acyl chain length (Acetyl vs Propionyl vs Butyryl).
-
URL:[Link] (Generalized landing for JPP archives as specific deep links vary by institution).
-
Thiol Protection in Synthesis
- Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
- Relevance: The authoritative text on deprotection conditions and chemical stability of thioesters.
-
URL:[Link]
-
Ellman's Assay Methodology
- Source: Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics.
- Relevance: The original validated protocol for DTNB-based thiol quantific
-
URL:[Link]
Sources
X-ray photoelectron spectroscopy (XPS) analysis of S-Propionyl-4-mercaptotoluene films
Executive Summary
S-Propionyl-4-mercaptotoluene (SPMT) serves as a shelf-stable thioester precursor to 4-mercaptotoluene (4-MT) self-assembled monolayers (SAMs). While direct thiol (4-MT) assembly is kinetically faster and often yields higher packing density, it suffers from rapid oxidative degradation (disulfide formation) prior to assembly.
This guide provides a rigorous X-ray Photoelectron Spectroscopy (XPS) analysis framework to compare SPMT films against their direct thiol counterparts. The data confirms that while SPMT eliminates oxidative instability, its performance relies entirely on the efficiency of the in situ deprotection step. Incomplete deprotection is the primary failure mode , detectable only through specific XPS spectral signatures (retention of C=O and O 1s signals).
The Chemistry of Protection: Stability vs. Assembly
The core value proposition of SPMT is the "masked" thiol. By capping the reactive sulfur with a propionyl group, the molecule becomes inert to atmospheric oxidation. However, for the SAM to form, this cap must be cleaved—typically by base-catalyzed hydrolysis or nucleophilic attack by the gold substrate—to generate the active thiolate.
Comparative Overview
| Feature | This compound (SPMT) | 4-Mercaptotoluene (4-MT) |
| Precursor State | Thioester-protected (Stable) | Free Thiol (Oxidation Prone) |
| Shelf Life | Months/Years (Ambient) | Days/Weeks (Requires Inert Gas) |
| Assembly Mechanism | In situ deprotection + Chemisorption | Direct Chemisorption |
| Primary Impurity | Unreacted Thioester (Physisorbed) | Disulfides (Physisorbed) |
| XPS Marker | C=O (288 eV) , O 1s (532 eV) | S 2p (163-164 eV) |
Mechanism of Action
The following diagram illustrates the deprotection pathway required for SPMT to form a valid SAM. Note the ejection of the propionic acid byproduct.
Figure 1: The activation pathway of SPMT. Successful SAM formation requires the complete removal of the propionyl group (Byproduct).
XPS Analysis: The Self-Validating Protocol
XPS is the definitive method for validating SPMT films because it can distinguish between the bound thiolate (successful SAM) and the unreacted precursor (failed coating).
Critical Spectral Regions
To validate an SPMT film, you must acquire high-resolution spectra in these three regions.
A. Sulfur 2p (S 2p) - The Bonding State Indicator
The S 2p region is a doublet (
| Species | Binding Energy (eV) | Interpretation |
| Au-Thiolate (Bound) | 162.0 ± 0.1 | Success. Covalent bond formed with Gold. |
| Unbound Thioester | 163.5 - 164.0 | Failure. Physisorbed, unreacted SPMT precursor. |
| Free Thiol / Disulfide | 163.5 - 164.0 | Failure. Disulfide contamination (common in 4-MT). |
| Oxidized Sulfur | > 166.0 | Degradation. Sulfonates ( |
B. Carbon 1s (C 1s) - The Deprotection Check
This is the specific "fingerprint" for SPMT analysis.
-
Target Signal: Aromatic/Aliphatic C-C/C-H at 284.8 eV .
-
Contamination Signal: Carbonyl (C=O) at ~288.0 - 288.5 eV .
-
If present: The propionyl group is still on the surface. Deprotection is incomplete.
-
If absent: The propionyl group has been successfully cleaved and washed away.
-
C. Oxygen 1s (O 1s) - The Secondary Check
-
Target Signal: None (or minimal background).
-
Contamination Signal: Peak at ~532 eV .
-
Confirms the presence of the carbonyl oxygen from the un-cleaved propionyl group.
-
Analytical Workflow Logic
Use the following decision tree to interpret your XPS data.
Figure 2: XPS Decision Tree for validating SPMT film quality.
Experimental Protocol: Optimized Deposition
To achieve SPMT films comparable to 4-MT, you cannot simply rely on spontaneous deprotection. The following protocol ensures cleavage of the thioester.
Materials
-
Substrate: Template Stripped Gold (TSG) or freshly evaporated Au(111).
-
Solvent: Ethanol (Absolute, degassed).
-
Deprotecting Agent: Ammonium Hydroxide (
, 28-30%) or Sodium Hydroxide (NaOH).
Step-by-Step Workflow
-
Solution Prep: Prepare a 1.0 mM solution of This compound in ethanol.
-
Activation (Crucial): Add
to the solution (approx. 3-5 drops per 10 mL) immediately before immersing the substrate. This catalyzes the hydrolysis of the propionyl group. -
Incubation: Immerse the gold substrate for 12–24 hours at room temperature in a sealed container (inert atmosphere preferred but less critical than for 4-MT).
-
Rinsing: Rinse copiously with Ethanol, then THF (to remove cleaved propionic acid), and finally Ethanol again.
-
Drying: Dry under a stream of Nitrogen gas.
Comparative Performance Data
The following data summarizes the expected XPS ratios for fully formed monolayers of both types.
| Metric | Direct Thiol (4-MT) | Protected Thiol (SPMT) |
| S 2p Binding Energy | 162.0 eV | 162.0 eV (if fully deprotected) |
| C 1s C=O Peak (288 eV) | Absent | Absent (Must be verified) |
| O 1s Signal | Absent | Absent (Must be verified) |
| Packing Density | High | Moderate to High (Dep. on Protocol) |
| Oxidation Resistance | Low (during prep) | High (during prep) |
Troubleshooting Common Issues
-
Issue: XPS shows a "shoulder" on the S 2p peak at 163.8 eV.
-
Cause: Co-adsorbed unbound molecules or trapped propionic acid byproducts.
-
Fix: Increase rinsing stringency with THF or extend incubation time.
-
-
Issue: Persistent O 1s signal at 532 eV.
-
Cause: Incomplete hydrolysis of the thioester.
-
Fix: Increase concentration of the deprotecting base (
) during deposition.
-
References
-
Comparison of Thiol and Thioether Headgroups: Title: Tripodal Binding Units for Self-Assembled Monolayers on Gold: A Comparison of Thiol and Thioether Headgroups. Source: NIH / PMC. Link:[Link]
-
Thioacetate vs. Thiol SAM Quality: Title: SAMs on Gold Derived from the Direct Adsorption of Alkanethioacetates Are Inferior to Those Derived from the Direct Adsorption of Alkanethiols.[2] Source: ResearchGate.[3][4] Link:[Link]
-
In Situ Deprotection Methodology: Title: In situ deprotection and assembly of s-tritylalkanethiols on gold yields monolayers comparable to those prepared directly from alkanethiols.[5] Source: PubMed. Link:[Link]
-
Thioester Deprotection Protocols: Title: Thioester deprotection using a biomimetic NCL approach.[6] Source: Frontiers in Chemistry. Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In situ deprotection and assembly of s-tritylalkanethiols on gold yields monolayers comparable to those prepared directly from alkanethiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
